Olomoucine
Description
inhibits protein P34CDC2
Structure
2D Structure
Properties
IUPAC Name |
2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVPOLSIJWJJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144068 | |
| Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Olomoucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
101622-51-9 | |
| Record name | Olomoucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101622-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olomoucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101622519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olomoucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02116 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | olomoucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLOMOUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A839B2HYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Olomoucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126 °C | |
| Record name | Olomoucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Olomoucine's Mechanism of Action on CDK2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of Olomoucine, a first-generation purine (B94841) analogue inhibitor, on Cyclin-Dependent Kinase 2 (CDK2). This compound acts as an ATP-competitive inhibitor, targeting the kinase activity of CDK2 and thereby arresting the cell cycle at the G1/S and G2/M transitions.[1][2][3] This document details the quantitative inhibitory profile of this compound, outlines the experimental protocols for its characterization, and provides visual representations of its interaction with the CDK2 signaling pathway.
Introduction to CDK2 and its Role in the Cell Cycle
Cyclin-Dependent Kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the progression of the cell cycle. The CDK2/Cyclin E complex is crucial for the transition from the G1 to the S phase, while the CDK2/Cyclin A complex is active during the S and G2 phases. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
This compound: A Competitive Inhibitor of CDK2
This compound, a 2,6,9-trisubstituted purine, was one of the first identified small molecule inhibitors of CDKs.[4] Its mechanism of action is centered on its ability to compete with ATP for binding to the catalytic site of CDK2.[1][5][6] This competitive inhibition prevents the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (Rb), thereby halting cell cycle progression.[7]
Quantitative Inhibitory Profile
The inhibitory potency of this compound against various CDK-cyclin complexes and other kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this inhibition.
| Kinase Complex | IC50 (µM) | Reference |
| CDK2/Cyclin A | 7 | [5][8] |
| CDK2/Cyclin E | 7 | [5][8] |
| CDC2 (CDK1)/Cyclin B | 7 | [5][8] |
| CDK5/p35 | 3 | [5][8] |
| ERK1/p44 MAP Kinase | 25 | [5][8] |
| CDK7/Cyclin H | 0.45 | |
| CDK9/Cyclin T | 0.06 |
Table 1: In vitro inhibitory activity of this compound against various protein kinases.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly interfering with the catalytic activity of the CDK2/Cyclin complexes. The following diagram illustrates the canonical CDK2 signaling pathway and the point of inhibition by this compound.
References
- 1. Cellular effects of this compound, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the cyclin-dependent kinase inhibitor this compound on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The cyclin-dependent kinase inhibitors this compound and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Olomoucine: A Technical Guide to its Chemical Structure, Mechanism, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Olomoucine, a first-generation purine (B94841) analogue recognized for its role as a cyclin-dependent kinase (CDK) inhibitor. We will delve into its chemical properties, mechanism of action, relevant signaling pathways, and the experimental protocols utilized for its characterization.
Chemical Structure and Properties
This compound is a synthetic 9H-purine derivative.[1] Its chemical structure is defined by substitutions at the 2, 6, and 9 positions of the purine ring.[1][2][3] The systematic IUPAC name for this compound is 2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈N₆O | [1][4] |
| Molecular Weight | 298.34 g/mol | [4] |
| CAS Number | 101622-51-9 | [1][4] |
| Appearance | White to off-white solid | [4] |
| SMILES | CN1C=NC2=C(NCC3=CC=CC=C3)N=C(NCCO)N=C12 | [4][5] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of several key protein kinases, most notably cyclin-dependent kinases (CDKs).[4][6][7] By binding to the ATP-binding site of these enzymes, this compound prevents the transfer of phosphate (B84403) from ATP to target protein substrates, thereby interrupting the signaling cascades that drive cellular processes like cell cycle progression.[6]
2.1. Inhibitory Profile
This compound exhibits inhibitory activity against a range of CDKs and other kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target Kinase | IC₅₀ (µM) | Reference |
| CDK1/CDC2/cyclin B | 7.0 | [4][6][7] |
| CDK2/cyclin A | 7.0 | [4][6][7] |
| CDK2/cyclin E | 7.0 | [4][6][7] |
| CDK5/p35 | 3.0 | [4][6][7] |
| ERK1/p44 MAP kinase | 25.0 | [4][6][7] |
A related compound, this compound II, shows different selectivity and higher potency against certain CDKs.[8][9][10]
2.2. Effects on Cell Proliferation
This compound has been shown to inhibit the growth of various human cancer cell lines in a concentration-dependent manner.[11]
| Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |
| A-431 | SRB | 16.6 (GI₅₀) | [4] |
| A549 | CCK8 | 130 (IC₅₀) | [4] |
| HeLa S3 | Sulforhodamine B | 65 (GI₅₀) | [4] |
| K562 | Not Specified | 145 (IC₅₀) | [4] |
| KB 3-1 | Not Specified | 45 (EC₅₀) | [11] |
| MDA-MB-231 | Not Specified | 75 (EC₅₀) | [11] |
| Evsa-T | Not Specified | 85 (EC₅₀) | [11] |
Signaling Pathways
3.1. Cell Cycle Regulation
The primary pathway affected by this compound is the cell cycle control system.[7] CDKs, in association with their regulatory cyclin partners, are the core drivers of cell cycle progression. By inhibiting CDK1 (CDC2) and CDK2, this compound can arrest cells at the G1/S and G2/M transition points.[12] This leads to an accumulation of cells in the G1 and G2 phases of the cell cycle.[6][11][12]
3.2. Inflammatory Signaling
This compound has also been shown to modulate inflammatory responses. Studies in RAW 264.7 macrophages demonstrated that it can inhibit the production of nitric oxide (NO) and other pro-inflammatory cytokines induced by lipopolysaccharide (LPS).[13] This effect is mediated, at least in part, through the down-regulation of the NF-κB (nuclear factor kappa B) signaling pathway.[13] this compound treatment was found to reduce NF-κB reporter activity and decrease the transcription of inducible nitric oxide synthase (iNOS).[13]
Experimental Protocols
4.1. Synthesis of this compound
The synthesis of this compound and related N⁶,2,9-trisubstituted adenines has been described.[2][3] The general synthetic route involves the sequential substitution of a di-substituted purine starting material.
Key Synthetic Steps: [2]
-
Starting Material: The synthesis typically begins with 2,6-dichloropurine (B15474).
-
First Substitution (C6): Reaction of 2,6-dichloropurine with benzylamine (B48309) selectively substitutes the chlorine at the C6 position to yield 2-chloro-6-(benzylamino)purine.
-
Second Substitution (C2): The resulting compound is then reacted with 2-aminoethanol (ethanolamine) to replace the chlorine at the C2 position, forming 6-(benzylamino)-2-[(2-hydroxyethyl)amino]purine.
-
Third Substitution (N9): Finally, methylation at the N9 position is achieved using a methylating agent (e.g., a methyl halogenide) in the presence of a base like potassium carbonate in a solvent such as DMF. This step yields the final product, this compound.
-
Purification: The final compound is purified using standard techniques such as extraction and column chromatography or crystallization.
4.2. Kinase Inhibition Assay (IC₅₀ Determination)
Determining the IC₅₀ value is crucial for characterizing any enzyme inhibitor. A common method is a radiometric assay using a radioactive ATP analogue.
General Protocol: [7]
-
Prepare Reagents:
-
Kinase Buffer: A buffered solution (e.g., Tris-HCl) containing MgCl₂, ATP, and any necessary co-factors.
-
Enzyme: Purified, active CDK/cyclin complex.
-
Substrate: A specific protein or peptide substrate for the kinase (e.g., Histone H1 for CDK1/cyclin B).
-
Radiolabeled ATP: [γ-³²P]ATP or [γ-³³P]ATP.
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO), prepared in a serial dilution.
-
-
Reaction Setup:
-
In a microtiter plate, combine the kinase buffer, substrate, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding the CDK/cyclin enzyme and the radiolabeled ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper or filter extensively to remove unincorporated radioactive ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter. The counts are directly proportional to kinase activity.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition (relative to a no-inhibitor control) against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (sigmoidal model) to calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the kinase activity.
-
Alternative, non-radioactive methods include luminescence-based assays (e.g., ADP-Glo™) that measure ADP production or antibody-based techniques like ELISA that detect the phosphorylated substrate.[7]
References
- 1. This compound | C15H18N6O | CID 4592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0035233) [hmdb.ca]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 9. Synthesis and biological activity of this compound II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibitor of cyclin-dependent kinases, this compound II, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Olomoucine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Olomoucine, a purine (B94841) derivative, represents a seminal discovery in the field of cell cycle regulation and drug development. Identified as the first selective inhibitor of cyclin-dependent kinases (CDKs), its discovery paved the way for the development of a new class of potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of this compound, tailored for researchers, scientists, and professionals in drug development. It details the mechanism of action, summarizes key quantitative data, and provides methodologies for essential experiments. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's scientific journey and impact.
Discovery and History
The story of this compound begins in the early 1990s at the Laboratory of Growth Regulators at Palacký University and the Institute of Experimental Botany in Olomouc, Czech Republic. A team of scientists, including Jaroslav Veselý and Miroslav Strnad, were investigating purine derivatives for their biological activities. Their research, rooted in the study of cytokinins (a class of plant hormones that are purine derivatives), led to the synthesis and screening of various N6,2,9-trisubstituted adenines.
In 1994, Veselý, Strnad, and their collaborators published a landmark paper in the European Journal of Biochemistry detailing the discovery of a compound they named this compound.[1] This compound, chemically 2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine, was identified as a potent inhibitor of cyclin-dependent kinases.[1] This was a significant breakthrough, as CDKs had been recently identified as key regulators of the eukaryotic cell cycle, and no specific inhibitors were known at the time. The name "this compound" is a direct reference to the city of Olomouc, where the discovery was made.
The initial research demonstrated that this compound selectively inhibited a subset of CDKs, primarily CDC2 (CDK1)/cyclin B, CDK2/cyclin A, and CDK2/cyclin E, with IC50 values in the low micromolar range.[2][3] This selectivity was a crucial finding, as it suggested that specific phases of the cell cycle could be targeted. Subsequent research by various groups further characterized the cellular effects of this compound, confirming its ability to arrest cells at the G1/S and G2/M transitions of the cell cycle.[4][5]
The discovery of this compound spurred further research into purine-based CDK inhibitors, leading to the development of more potent and selective second-generation compounds, most notably Roscovitine (B1683857) (seliciclib) and later this compound II.[6][7] These derivatives, developed through structure-activity relationship (SAR) studies, have been instrumental in both basic research and clinical investigations as potential anti-cancer and antiviral agents.[6]
Mechanism of Action
This compound exerts its inhibitory effect on cyclin-dependent kinases through competitive inhibition of ATP binding.[1][2] The purine scaffold of this compound mimics the adenine (B156593) ring of ATP, allowing it to fit into the ATP-binding pocket of the CDK catalytic subunit. By occupying this site, this compound prevents the binding of ATP, which is the phosphate (B84403) donor for the kinase's phosphorylation of its substrates. This lack of phosphorylation of key cell cycle proteins, such as the Retinoblastoma protein (Rb), prevents the cell from progressing through the cell cycle checkpoints.
The crystal structure of CDK2 in complex with this compound has provided detailed insights into this interaction, revealing the specific hydrogen bonds and hydrophobic interactions that contribute to its binding affinity and inhibitory activity.
Quantitative Data
The inhibitory activity of this compound and its key derivatives against various cyclin-dependent kinases is summarized in the tables below. These IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and are a standard measure of inhibitor potency.
| Table 1: Inhibitory Activity of this compound against CDKs and other Kinases | |
| Kinase | IC50 (µM) |
| CDC2 (CDK1)/cyclin B | 7[2][3] |
| CDK2/cyclin A | 7[2][3] |
| CDK2/cyclin E | 7[2][3] |
| CDK5/p35 | 3[2][3] |
| ERK1/p44 MAP kinase | 25[2][3] |
| CDK4/cyclin D1 | >1000[1] |
| CDK6/cyclin D3 | >150[1] |
| Table 2: Comparative Inhibitory Activity of this compound and its Derivatives | |||
| Kinase | This compound IC50 (µM) | Roscovitine IC50 (µM) | This compound II IC50 (µM) |
| CDK1/cyclin B | 7 | ~0.65 | 7.6[8] |
| CDK2/cyclin A | 7 | ~0.7 | - |
| CDK2/cyclin E | 7 | ~0.7 | 0.1[8] |
| CDK5/p35 | 3 | ~0.2 | - |
| CDK7/cyclin H | - | - | 0.45[8] |
| CDK9/cyclin T | - | - | 0.06[8] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
In Vitro CDK Inhibition Assay (Histone H1 Kinase Assay)
This protocol is a generalized method based on the principles described in the early studies of this compound.
Objective: To determine the in vitro inhibitory effect of this compound on the activity of a specific cyclin-dependent kinase (e.g., CDK2/cyclin A).
Materials:
-
Purified active CDK2/cyclin A enzyme
-
Histone H1 (as substrate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 10 µM ATP)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Phosphocellulose paper
-
Scintillation counter
-
Tris-HCl, pH 7.5
-
Phosphoric acid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, Histone H1, and the purified CDK2/cyclin A enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction tubes at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Washing: Wash the phosphocellulose papers extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P into the Histone H1 substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution of a cell line.
Objective: To determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed the cells in culture plates and allow them to attach and grow. Treat the cells with different concentrations of this compound (and a DMSO vehicle control) for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and then collect them by centrifugation.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission (e.g., at ~617 nm).
-
Data Analysis: Generate a histogram of DNA content (PI fluorescence intensity). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. The region between these two peaks represents the S phase. Quantify the percentage of cells in each phase using cell cycle analysis software.
Mandatory Visualizations
Signaling Pathway: CDK Regulation of the Cell Cycle and this compound Inhibition
Caption: CDK-mediated cell cycle progression and points of inhibition by this compound.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound using a kinase assay.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing this compound's effect on the cell cycle.
Conclusion
The discovery of this compound marked a pivotal moment in cell cycle research and the development of targeted cancer therapies. As the first selective inhibitor of cyclin-dependent kinases, it provided a powerful tool to dissect the intricate mechanisms of cell cycle control. The journey from its origins in cytokinin research in Olomouc to its widespread use in laboratories worldwide highlights the importance of fundamental scientific inquiry. The subsequent development of more potent and selective derivatives like Roscovitine and this compound II further underscores the lasting legacy of this foundational discovery. This technical guide provides a comprehensive resource for understanding the history, mechanism, and practical application of this compound, empowering researchers to continue building upon this important scientific foundation.
References
- 1. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The effect of the cyclin-dependent kinase inhibitor this compound on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular effects of this compound, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of this compound II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
The In Vitro Biological Activity of Olomoucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine is a purine (B94841) derivative recognized as a first-generation inhibitor of cyclin-dependent kinases (CDKs).[1][2] By acting as an ATP-competitive inhibitor, this compound has become a valuable tool in cell cycle research and a reference compound in the development of more potent and selective CDK inhibitors.[1][3] This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, detailing its mechanism of action, effects on cellular processes, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the ATP binding site on cyclin-dependent kinases.[3] This prevents the phosphorylation of target substrates, thereby interfering with the progression of the cell cycle.[1] this compound exhibits inhibitory activity against several key CDKs involved in cell cycle regulation.
Caption: Mechanism of ATP-competitive CDK inhibition by this compound.
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of this compound has been quantified against various kinases and in cellular proliferation assays across multiple cancer cell lines.
| Target Kinase | IC50 (µM) | Reference |
| CDK1/cyclin B | 7 | [3] |
| CDK2/cyclin A | 7 | [3][4] |
| CDK2/cyclin E | 7 | [3][4] |
| CDK5/p35 | 3 | [3][4] |
| ERK1/p44 MAP kinase | 25 | [3][4] |
| Cell Line | EC50 (µM) | Reference |
| KB 3-1 | 45 | [5] |
| MDA-MB-231 | 75 | [5] |
| Evsa-T | 85 | [5] |
Core Biological Activities and Signaling Pathways
Cell Cycle Regulation
This compound is known to induce cell cycle arrest at the G1/S and G2/M transitions.[6] By inhibiting CDK1 and CDK2, this compound prevents the phosphorylation of proteins essential for progression through these critical checkpoints.[1] Studies have shown that treatment of cancer cells with this compound leads to an accumulation of cells in the G1 phase.[5]
Caption: Key cell cycle transitions targeted by this compound.
Induction of Apoptosis
In addition to cell cycle arrest, this compound can induce apoptosis in various cancer cell lines, including human leukemia (HL-60) cells and neuroblastoma cell lines.[7][8][9] The pro-apoptotic effect is often observed at higher concentrations of the compound.[7] Flow cytometric analysis has been a key method to quantify the apoptotic cell population following this compound treatment.[7]
Modulation of NF-κB Signaling
This compound has been shown to reduce lipopolysaccharide (LPS)-induced inflammatory responses by down-regulating the nuclear factor kappa B (NF-κB) signaling pathway.[10] In macrophage cell lines, this compound treatment leads to a decrease in NF-κB reporter activity and reduces the expression of the p65 subunit of NF-κB.[10] This anti-inflammatory activity occurs through the inhibition of NF-κB activation and subsequent expression of pro-inflammatory genes like iNOS.[10]
Caption: this compound's modulation of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's in vitro activity.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on CDK activity.
Materials:
-
Recombinant human CDK/cyclin enzyme (e.g., CDK2/Cyclin A)
-
Peptide substrate (e.g., Histone H1)
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add the diluted this compound, the recombinant CDK/cyclin enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol (e.g., by quantifying the amount of ADP produced).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTS Assay)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and replace it with the medium containing various concentrations of this compound or a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population after treatment with this compound.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Staining buffer (PBS with 100 µg/mL RNase A and 50 µg/mL Propidium (B1200493) Iodide)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells.
-
Wash the cells with PBS and resuspend the cell pellet.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least two hours for fixation.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the staining buffer.
-
Incubate the cells in the dark at 4°C overnight.
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the propidium iodide.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. The inhibitor of cyclin-dependent kinases, this compound II, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is this compound, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositori.udl.cat [repositori.udl.cat]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
Olomoucine: A Technical Guide to a First-Generation Cell Cycle Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine, a substituted purine (B94841) analog, is a first-generation cell cycle inhibitor that has been instrumental in the study of cell cycle regulation. Identified as 2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine, it functions primarily by inhibiting the activity of key enzymes called cyclin-dependent kinases (CDKs).[1] These kinases are central regulators of cell cycle progression, making them a prime target for anti-cancer therapies and cell biology research. This compound acts as a competitive inhibitor at the ATP-binding site of these kinases, thereby blocking the phosphorylation events necessary for cells to transition through the different phases of the cell cycle.[1][2] Its ability to arrest cells at specific checkpoints, primarily the G1/S and G2/M transitions, has made it a valuable tool for synchronizing cell populations and dissecting the molecular machinery of cell division.[1][3]
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic subunit of cyclin-dependent kinases.[1][2] The crystal structure of CDK2 complexed with this compound confirms that the inhibitor binds directly to the ATP-binding pocket.[4] This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to the target protein substrates of the CDK/cyclin complex, thereby halting the downstream signaling required for cell cycle progression.
The specificity of this compound is not absolute, but it shows preferential inhibition of several key cell cycle kinases, including CDK1 (also known as CDC2), CDK2, and CDK5.[2][5] It also demonstrates inhibitory activity against ERK1/MAP kinase, though at a higher concentration.[2][5] This profile of activity is responsible for its characteristic effects on cell cycle checkpoints. Inhibition of CDK2/cyclin E and CDK2/cyclin A complexes leads to arrest at the G1/S boundary, while inhibition of CDK1/cyclin B blocks the entry into mitosis (G2/M transition).[1][4]
Data Presentation: Quantitative Analysis
The inhibitory activity of this compound has been quantified against various kinases and its anti-proliferative effects have been measured in numerous cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound against Various Kinases
| Kinase Target | Cyclin Partner | IC50 Value (µM) | Reference(s) |
| CDK1 (CDC2) | Cyclin B | 7 | [2][4][5] |
| CDK2 | Cyclin A | 7 | [2][4][5] |
| CDK2 | Cyclin E | 7 | [2][5] |
| CDK5 | p35 | 3 | [2][5] |
| ERK1/p44 MAP Kinase | - | 25 | [2][5] |
Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 2: Anti-proliferative Activity (EC50/GI50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50/GI50 Value (µM) | Reference(s) |
| KB 3-1 | Cervical Carcinoma | 45 | [6] |
| MDA-MB-231 | Breast Cancer | 75 | [6] |
| Evsa-T | Breast Cancer | 85 | [6] |
| A-431 | Skin Carcinoma | 16.6 | [5] |
| A549 | Lung Carcinoma | 130 | [5] |
Note: EC50 (Effective Concentration 50) or GI50 (Growth Inhibition 50) is the concentration of a drug that induces a response halfway between the baseline and maximum.
Effects on Cell Cycle Progression
This compound treatment leads to a dose-dependent arrest of cells at two major cell cycle checkpoints: the G1 to S phase transition and the G2 to M phase transition.[1][3][7] This is consistent with its primary targets, CDK2 and CDK1, respectively. In various cell lines, including non-small cell lung cancer (MR65) and neuroblastoma (CHP-212), this compound has been shown to inhibit the G1/S and G2/M transitions in a dose-dependent manner.[7][8] Furthermore, progression through the S-phase is also inhibited.[7][8]
At higher concentrations (e.g., 200 µM), this compound can induce a complete cell cycle block, which is often followed by the onset of apoptosis.[7][8] The induction of apoptosis is a common outcome for cells that are unable to resolve cell cycle arrest. The combination of this compound with other agents like gamma-irradiation has been shown to enhance G2 arrest and apoptosis in certain cancer cells.[9][10]
Signaling Pathways
The primary signaling pathway disrupted by this compound is the core cell cycle machinery regulated by CDK/cyclin complexes. By inhibiting CDK2, this compound prevents the phosphorylation of the Retinoblastoma protein (pRb).[6][11] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. By inhibiting CDK1, this compound blocks the phosphorylation of numerous substrates required for chromatin condensation, nuclear envelope breakdown, and spindle formation, thus preventing entry into mitosis.
Recent studies also suggest crosstalk between cell cycle regulation and other pathways. For instance, this compound has been shown to reduce lipopolysaccharide-induced inflammatory responses by down-regulating NF-κB activation, suggesting a link between cell cycle progression and inflammatory signaling.[12]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of a cell population following this compound treatment using propidium (B1200493) iodide (PI) staining.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they remain in the exponential growth phase throughout the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a desired time period (e.g., 24 hours).
-
Cell Harvesting: Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Collect cells by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The G1, S, and G2/M populations can be quantified based on the fluorescence intensity.
In Vitro Kinase Assay
This protocol provides a general workflow for determining the IC50 value of this compound against a specific CDK.
Methodology:
-
Preparation: Prepare a reaction buffer containing appropriate salts, DTT, and MgCl2.
-
Reaction Setup: In a microplate, add the purified active CDK/cyclin enzyme complex, a known substrate (e.g., Histone H1), and varying concentrations of this compound.
-
Initiation: Start the reaction by adding ATP (often radiolabeled [γ-32P]ATP).
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Termination & Detection: Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper). Measure the incorporation of the phosphate into the substrate using an appropriate method (e.g., autoradiography, scintillation counting).
-
Data Analysis: Plot the enzyme activity against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]
Western Blotting for Cell Cycle Proteins
This protocol is used to assess the levels and phosphorylation status of key cell cycle proteins after this compound treatment.
Methodology:
-
Cell Lysis: Treat cells as described in the flow cytometry protocol. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-pRb, anti-CDK1) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system. Analyze changes in protein levels or phosphorylation status relative to a loading control (e.g., β-actin or GAPDH).
References
- 1. Cellular effects of this compound, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of the cyclin-dependent kinase inhibitor this compound on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin-dependent kinase (CDK) inhibitor this compound enhances gamma-irradiation-induced apoptosis and cell cycle arrest in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. The cyclin-dependent kinase inhibitors this compound and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Early Research into Olomoucine's Effects on Cancer Cells
This technical guide provides a comprehensive overview of the foundational research on this compound, a first-generation inhibitor of cyclin-dependent kinases (CDKs), and its effects on cancer cells. This compound, a substituted purine (B94841) analog, was one of the earliest compounds identified to selectively inhibit CDKs, making it a pivotal tool in understanding the cell cycle and a precursor for the development of more potent and specific anti-cancer therapeutics.[1][2] This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols from seminal studies, and provides visual representations of its biological impact.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of several key cyclin-dependent kinases.[3][4] By occupying this site, it prevents the phosphorylation of substrate proteins that are crucial for cell cycle progression. Early studies identified its primary targets as CDC2 (CDK1)/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and the brain-specific CDK5/p35 kinase.[4][5] Its inhibitory action on these kinases leads to arrests at critical cell cycle checkpoints, primarily the G1/S and G2/M transitions, thereby halting cell proliferation.[3]
Quantitative Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of this compound against various CDK complexes and its growth-inhibitory effects on a range of human cancer cell lines as determined in early studies.
Table 1: this compound IC50 Values for Cyclin-Dependent Kinases
| Kinase Complex | IC50 (µM) | References |
| CDC2/cyclin B | 7 | [4][5] |
| CDK2/cyclin A | 7 | [4][5] |
| CDK2/cyclin E | 7 | [4][5] |
| CDK5/p35 | 3 | [4][5] |
| ERK1/p44 MAP Kinase | 25 | [4][5] |
Table 2: this compound Antiproliferative IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | References |
| KB 3-1 | Oral Carcinoma | 45 | [6] |
| MDA-MB-231 | Breast Cancer | 75 | [6] |
| Evsa-T | Breast Cancer | 85 | [6] |
| Human Melanoma | Melanoma | 82.30 | [5] |
Core Cellular Effects
Early research on this compound elucidated its significant impact on cancer cell biology, primarily through the induction of cell cycle arrest and apoptosis.
3.1. Cell Cycle Arrest
A consistent finding across numerous early studies was this compound's ability to halt cell cycle progression.
-
G1 and G2 Arrest: Treatment of various cancer cell lines, including non-small cell lung cancer (MR65) and T lymphocytes (CTLL-2), resulted in arrests at both the G1/S and G2/M boundaries.[3] In exponentially growing KB 3-1 cells, a 24-hour incubation led to a significant increase in the proportion of cells in the G1 phase.[6] Similarly, studies on HeLa and HL-60 cells showed that higher doses of this compound led to a decrease in the number of G1-phase cells, accompanied by an accumulation of cells in the G2 phase.[7]
-
Inhibition of DNA Synthesis: this compound was found to rapidly inhibit the incorporation of [3H]thymidine into cellular DNA.[6] This effect was attributed, at least in part, to a reduction in the cellular uptake of thymidine.[6]
3.2. Induction of Apoptosis
Beyond cytostatic effects, this compound was shown to be a pro-apoptotic agent in certain cancer cell types.
-
Cell Line Specificity: The pro-apoptotic effect of this compound was particularly pronounced in human HL-60 leukemia cells, where higher concentrations led to an increase in the hypoploid cell population, a characteristic feature of apoptosis.[7][8] This effect was less potent in HeLa cervical carcinoma cells, suggesting a degree of cell-type specificity in its action.[7]
-
Synergistic Effects: The apoptotic potential of this compound could be significantly enhanced when used in combination with other agents. It was shown to synergize with Farnesyltransferase Inhibitors (FTI) to dramatically increase apoptosis in HL-60 and LNCaP prostate cancer cells.[9] Furthermore, when combined with gamma-irradiation in Raji cells (Burkitt's lymphoma), this compound enhanced the G2 arrest and decreased cell survival.[10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in early this compound research.
4.1. Cell Culture and Proliferation Assay
-
Objective: To determine the antiproliferative effect of this compound on cancer cells.
-
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, HL-60, KB 3-1) were seeded in appropriate culture vessels and allowed to adhere overnight in a standard culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, incubated at 37°C in a humidified 5% CO2 atmosphere.[6][7]
-
Treatment: A stock solution of this compound in DMSO was diluted to various final concentrations in the culture medium. Cells were continuously exposed to these concentrations for specified durations (e.g., 24, 48, or 72 hours).[7]
-
Cell Viability Determination: The number of viable cells was determined using the trypan blue exclusion method. Cells were harvested, stained with trypan blue, and counted using a hemocytometer. The percentage of viable (unstained) cells relative to the total cell count was calculated.
-
Data Analysis: The concentration of this compound that inhibited cell growth by 50% (EC50 or IC50) was calculated from dose-response curves.[6]
-
4.2. Cell Cycle Analysis via Flow Cytometry
-
Objective: To analyze the distribution of cells in different phases of the cell cycle following this compound treatment.
-
Methodology:
-
Cell Treatment: Cells were treated with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 24 hours).[7]
-
Cell Harvesting and Fixation: Adherent cells were trypsinized, and suspension cells were collected by centrifugation. The cells were washed with ice-cold Phosphate-Buffered Saline (PBS) and then fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: Fixed cells were centrifuged, washed with PBS, and then resuspended in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of individual cells was analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: The resulting DNA content histograms were analyzed using cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Apoptotic cells with fractional DNA content appear as a "sub-G1" peak.[7]
-
4.3. In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound on specific CDK complexes.
-
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A) were diluted in a kinase assay buffer. A suitable substrate, such as Histone H1 peptide, was prepared in the same buffer.
-
Inhibitor Preparation: this compound was serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The reaction was initiated by mixing the kinase, substrate, this compound (or DMSO control), and [γ-³²P]ATP in the assay buffer. The mixture was incubated at 30°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination and Detection: The reaction was stopped by spotting the mixture onto phosphocellulose paper filters. The filters were washed extensively to remove unincorporated [γ-³²P]ATP. The amount of radioactive phosphate (B84403) incorporated into the substrate (Histone H1) was quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition was plotted against the this compound concentration, and the IC50 value was determined by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Diagram 1: this compound's Mechanism of Cell Cycle Inhibition
Caption: this compound inhibits CDK1 and CDK2, blocking G1/S and G2/M transitions.
Diagram 2: Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Diagram 3: In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for determining the IC50 of this compound against CDK targets.
References
- 1. This compound | C15H18N6O | CID 4592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular effects of this compound, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is this compound, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cdk inhibitors, roscovitine and this compound, synergize with farnesyltransferase inhibitor (FTI) to induce efficient apoptosis of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase (CDK) inhibitor this compound enhances gamma-irradiation-induced apoptosis and cell cycle arrest in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Olomoucine: A Technical Guide to a Purine Analog CDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Olomoucine, a first-generation purine (B94841) analog and selective inhibitor of cyclin-dependent kinases (CDKs). This document details its structure, mechanism of action, effects on key signaling pathways, and relevant experimental protocols, serving as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Core Structure and Mechanism of Action
This compound, with the chemical formula C₁₅H₁₈N₆O, is a synthetic purine derivative.[1] Its structure is characterized by substitutions at the C2, N6, and N9 positions of the purine ring. This structural configuration allows it to function as an ATP-competitive inhibitor of several cyclin-dependent kinases.[1] By binding to the ATP-binding pocket of CDKs, this compound prevents the phosphorylation of substrate proteins that are crucial for cell cycle progression.[2][3]
The primary targets of this compound are the key regulators of the cell cycle, leading to cell cycle arrest at the G1/S and G2/M transitions.[2][4] This inhibition of cell cycle progression forms the basis of its anti-proliferative and potential therapeutic effects.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound and its key derivatives, Roscovitine and this compound II, against various CDK/cyclin complexes is summarized below. The half-maximal inhibitory concentration (IC50) values highlight the evolution of potency with structural modifications.
| Compound | Target Kinase | IC50 (µM) |
| This compound | CDC2/cyclin B | 7[1] |
| Cdk2/cyclin A | 7[1] | |
| Cdk2/cyclin E | 7[1] | |
| CDK5/p35 | 3[1] | |
| ERK1/p44 MAP kinase | 25[1] | |
| Roscovitine | CDK1/cyclin B | 0.7[3] |
| CDK2/cyclin A | 0.7[3] | |
| CDK2/cyclin E | 0.7[3] | |
| CDK5/p25 | 0.2 | |
| CDK7/cyclin H | 0.9 | |
| CDK9/cyclin T1 | 0.4 | |
| This compound II | CDK1/cyclin B | 7.6 |
| CDK2/cyclin E | 0.1 | |
| CDK4/cyclin D1 | 19.8 | |
| CDK7/cyclin H | 0.45 | |
| CDK9/cyclin T | 0.06 |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action involves the direct inhibition of CDKs, which has downstream consequences on several critical signaling pathways that regulate cell proliferation, survival, and inflammation.
Cell Cycle Regulation
By inhibiting CDK1 and CDK2, this compound effectively halts the cell cycle at two major checkpoints: the G1/S transition and the G2/M transition.[2][4] This arrest prevents the cell from entering the DNA synthesis (S) phase and mitosis (M) phase, thereby inhibiting cell division.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular effects of this compound, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
Olomoucine's Pivotal Role in the G1/S Phase Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of Olomoucine as a potent inhibitor of the G1/S phase transition of the cell cycle. This compound, a purine (B94841) analogue, has been instrumental in dissecting the molecular machinery that governs this crucial checkpoint, making it a valuable tool in cancer research and drug development. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
This compound exerts its biological effects primarily through the competitive inhibition of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. It specifically targets CDK2, a kinase essential for the transition from the G1 (first gap) phase to the S (synthesis) phase. By binding to the ATP-binding pocket of CDK2, this compound prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).
In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA replication and S-phase entry. The inhibition of CDK2 by this compound maintains Rb in its active, hypophosphorylated form, leading to a robust cell cycle arrest at the G1/S checkpoint.[1][2][3][4]
Quantitative Data on this compound's Efficacy
The potency of this compound in inhibiting cell cycle progression and specific kinases has been quantified across various cell lines and in vitro assays. The following tables summarize key inhibitory and effective concentrations.
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound against Key Kinases
| Kinase Complex | IC50 (µM) |
| CDC2/cyclin B | 7 |
| Cdk2/cyclin A | 7 |
| Cdk2/cyclin E | 7 |
| CDK/p35 | 3 |
| ERK1/p44 MAP kinase | 25 |
Data sourced from MedchemExpress.[5]
Table 2: Half-maximal Effective Concentration (EC50) of this compound for Growth Inhibition in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| KB 3-1 | Cervical Carcinoma | 45 |
| MDA-MB-231 | Breast Adenocarcinoma | 75 |
| Evsa-T | Breast Carcinoma | 85 |
Data sourced from a study on human cancer cell lines.[3]
Table 3: Effective Concentrations of this compound for G1/S Arrest
| Cell Line | Cell Type | Concentration for G1/S Arrest (µM) |
| MR65 | Non-small cell lung cancer | 10 - 200 (dose-dependent) |
| CHP-212 | Neuroblastoma | 10 - 200 (dose-dependent) |
| RAW264.7 | Murine Macrophage | 75 |
Data compiled from various studies.[2][4][6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of this compound and the experimental procedures used to study its effects, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound-Induced G1/S Arrest
References
- 1. The cyclin-dependent kinase inhibitors this compound and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the cyclin-dependent kinase inhibitor this compound on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Neuroprotective Potential of Olomoucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olomoucine, a purine-based inhibitor of cyclin-dependent kinases (CDKs), has emerged as a compound of significant interest in the field of neuroprotection. Initial studies have demonstrated its ability to mitigate neuronal cell death and inflammation in a variety of preclinical models of neurological injury and disease. This technical guide provides an in-depth overview of the foundational research on this compound's neuroprotective properties, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction
Neurodegenerative diseases and acute neurological injuries are characterized by complex pathological cascades that include excitotoxicity, oxidative stress, inflammation, and apoptosis. A growing body of evidence suggests that the aberrant re-activation of cell cycle machinery in post-mitotic neurons plays a crucial role in orchestrating these detrimental processes. This compound, by targeting key CDKs, offers a therapeutic strategy to interrupt these pathological cycles. This document synthesizes the early evidence supporting the neuroprotective effects of this compound.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the key quantitative findings from initial studies on this compound's neuroprotective effects in various in vitro and in vivo models.
Table 1: In Vitro Neuroprotection Data for this compound
| Model System | Insult | Outcome Measured | This compound Concentration | Result | Citation |
| Neuronally Differentiated PC12 Cells | Camptothecin (B557342) (10 µM) | Cell Survival | 200 µM | Significant prevention of cell death | [1] |
| Rat Sympathetic Neurons | Camptothecin (10 µM) | Inhibition of Cell Death | IC50: 50 µM | Dose-dependent inhibition of apoptosis | [1][2] |
| Rat Primary Cortical Neurons | Etoposide (50 µM) | LDH Release | Not Specified | 51% reduction in LDH release | [3] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | iNOS Promoter Activity | Not Specified | ~50% suppression of LPS-induced activity | [4] |
Table 2: In Vivo Neuroprotection Data for this compound
| Animal Model | Injury Model | Treatment Protocol | Outcome Measured | Result | Citation |
| Rat | Spinal Cord Injury (Hemisection) | Intraperitoneal injection 30 min post-injury | Locomotor Function (SBS Score) | Significant improvement 2 weeks post-injury | [5] |
| Rat | Spinal Cord Injury | Single injection 1h post-SCI | Glial Fibrillary Acidic Protein (GFAP) Expression | Significantly attenuated increase at 1, 2, and 4 weeks | [6] |
| Rat | Photothrombotic Stroke | 5 mg/kg at 1h and 24h post-stroke | Skilled Reaching Test | Substantially improved recovery | [7][8] |
Experimental Protocols
In Vitro Model of Camptothecin-Induced Neuronal Apoptosis
This protocol describes the induction of apoptosis in primary neuronal cultures using the topoisomerase inhibitor camptothecin and the assessment of this compound's protective effects.
Materials:
-
Primary cultures of neonatal rat superior cervical ganglion neurons
-
Nerve Growth Factor (NGF)
-
Camptothecin (10 µM)
-
This compound (various concentrations for IC50 determination)
-
Iso-olomoucine (inactive analog for control)
-
Cell culture medium and supplements
-
Microscopy equipment for cell morphology assessment
-
Reagents for cell viability assays (e.g., MTT or LDH assay)
-
TUNEL assay kit for apoptosis detection
Procedure:
-
Cell Culture: Primary cultures of neonatal rat superior cervical ganglion neurons are grown in the presence of NGF for 3 days before drug treatment.[1]
-
Induction of Apoptosis: Replicate cultures are treated with 10 µM camptothecin to induce apoptosis.[1][9]
-
This compound Treatment: Concurrently with camptothecin, different concentrations of this compound (e.g., ranging from 10 µM to 200 µM) are added to the cultures. A control group with the inactive analog, iso-olomoucine (200 µM), is also included.[1]
-
Assessment of Cell Viability: At various time points (e.g., 24, 48, 72 hours), cell survival is quantified by counting the number of viable neurons relative to the initial number at the time of drug addition.[1] Morphological changes, such as neurite retraction and cell body condensation, are observed under a phase-contrast microscope.
-
Apoptosis Confirmation (TUNEL Assay): To confirm that cell death is apoptotic, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is performed according to the manufacturer's protocol to detect DNA fragmentation.[10]
In Vivo Model of Spinal Cord Injury in Rats
This protocol outlines the procedure for inducing a spinal cord injury in rats and evaluating the neuroprotective and functional recovery effects of this compound.
Materials:
-
Sprague-Dawley rats
-
Anesthetics
-
Surgical instruments for laminectomy
-
Spinal cord impactor device
-
This compound solution
-
Dimethyl sulfoxide (B87167) (DMSO) solution (vehicle control)
-
Modified Gale Combined Behavioral Scoring (SBS) for locomotor function assessment
-
Reagents for immunohistochemistry (e.g., antibodies against GFAP, GAP-43, CSPG)
-
Western blot reagents
Procedure:
-
Animal Groups: Forty-five Sprague-Dawley rats are randomly divided into three groups: SCI group (hemisection and DMSO injection), SCI + this compound group (hemisection and this compound injection), and a sham operation group (laminectomy without hemisection and DMSO injection).[5]
-
Spinal Cord Injury: A laminectomy is performed to expose the spinal cord. A hemisection injury is then created.[5]
-
This compound Administration: Thirty minutes after the SCI, the SCI + this compound group receives an intraperitoneal injection of this compound solution. The SCI and sham groups receive the vehicle (DMSO).[5]
-
Functional Assessment: The locomotion function of the hindlimbs is assessed using the modified Gale Combined Behavioral Scoring (SBS) at 1 day, and 1, 2, 4, 6, and 8 weeks post-operation.[5]
-
Histological and Molecular Analysis: At 3 days post-operation, spinal cord segments from a subset of animals in each group are harvested for Western blot analysis of cell cycle-related proteins. At 4 weeks, spinal cord tissue is collected for histological examination and immunofluorescence staining to assess the expression of GFAP (a marker for astrocytes and glial scar formation), GAP-43 (a marker for axonal regeneration), and chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs, inhibitors of axonal growth).[5]
Signaling Pathways and Experimental Workflows
This compound's Inhibition of Inflammatory Signaling in Microglia
This compound has been shown to suppress the inflammatory response in microglia, in part by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of pro-inflammatory gene expression.
Caption: this compound inhibits CDKs, which may modulate IKK activation, preventing NF-κB translocation.
Experimental Workflow for Assessing Neuroprotection in Vitro
This diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound like this compound against an apoptotic insult in a neuronal cell culture model.
Caption: A streamlined workflow for testing the neuroprotective efficacy of this compound in vitro.
This compound's Role in Mitigating Mitochondrial-Mediated Apoptosis in Microglia
In microglial cells, this compound has been found to down-regulate the pro-apoptotic protein BNIP3, thereby preventing mitochondrial disruption and subsequent cell death.
Caption: this compound down-regulates BNIP3, preventing mitochondrial dysfunction and apoptosis.
Conclusion
The initial studies on this compound provide compelling evidence for its neuroprotective properties across various models of neuronal injury and inflammation. By inhibiting cyclin-dependent kinases, this compound can interrupt pathological cell cycle re-entry in neurons and suppress detrimental inflammatory responses in glial cells. The quantitative data and experimental protocols outlined in this guide serve as a foundational resource for further research and development of this compound and related CDK inhibitors as potential therapeutics for a range of neurological disorders. Future investigations should focus on elucidating the precise molecular targets of this compound in different neuronal and glial populations and on optimizing its therapeutic window and delivery to the central nervous system.
References
- 1. G1/S Cell Cycle Blockers and Inhibitors of Cyclin-Dependent Kinases Suppress Camptothecin-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G1/S Cell Cycle Blockers and Inhibitors of Cyclin-Dependent Kinases Suppress Camptothecin-Induced Neuronal Apoptosis | Journal of Neuroscience [jneurosci.org]
- 3. Cell cycle inhibition provides neuroprotection and reduces glial proliferation and scar formation after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. [Effects of cyclin dependent protein kinase inhibitor this compound on the microenvironment of axonal regeneration after spinal cord injury: an experiment with rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuation of astrogliosis by suppressing of microglial proliferation with the cell cycle inhibitor this compound in rat spinal cord injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of the cell cycle inhibitor, this compound, on functional recovery and on responses of peri-infarct microglia and astrocytes following photothrombotic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Olomoucine Treatment Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine is a purine (B94841) derivative that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs). By targeting the ATP-binding site of these essential cell cycle regulators, this compound effectively halts cell cycle progression and can induce apoptosis in various cancer cell lines. This document provides detailed protocols for the application of this compound in cell culture, including methods for assessing its effects on the cell cycle and apoptosis, along with quantitative data to guide experimental design.
Mechanism of Action
This compound primarily inhibits a select group of CDKs that are critical for cell cycle transitions. Its main targets include CDC2/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E, and CDK5/p35.[1][2] Inhibition of these kinases disrupts the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest, predominantly at the G1/S and G2/M transitions.[3]
Data Presentation
The following tables summarize the inhibitory concentrations of this compound against various kinases and its effects on the growth of different cell lines.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Target Kinase | IC50 (µM) |
| CDK/p35 kinase | 3[1][2] |
| CDC2/cyclin B | 7[1][2] |
| Cdk2/cyclin A | 7[1][2] |
| Cdk2/cyclin E | 7[1][2] |
| ERK1/p44 MAP kinase | 25[1][2] |
Table 2: Growth Inhibition of Human Cancer Cell Lines by this compound
| Cell Line | Cancer Type | EC50 (µM) |
| KB 3-1 | Cervical Carcinoma | 45[4] |
| MDA-MB-231 | Breast Adenocarcinoma | 75[4] |
| Evsa-T | Breast Adenocarcinoma | 85[4] |
Table 3: Effect of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Concentration (µM) | Treatment Time (hours) | % Cells in G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells |
| MR65 | 200 | 10 | - | - | - | ~50[5] |
| CHP-212 | 200 | 4 | - | - | - | ~50[1] |
| HL-60 | High doses | 24-48 | Increased | - | Increased | Increased[6] |
| KB 3-1 | Not specified | ≥ 24 | Increased | - | - | - |
Note: "-" indicates data not available from the cited sources.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[7]
-
Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: Cell Treatment with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that allows for exponential growth during the treatment period. Allow cells to adhere overnight.
-
Preparation of Working Solution: Thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in a complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Fixation: Wash the collected cells with cold PBS and centrifuge. Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice for at least 30 minutes for fixation.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a propidium (B1200493) iodide (PI) staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Apoptosis Assay using Annexin V Staining
-
Cell Harvesting: Collect both floating and adherent cells after this compound treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 5: Western Blot Analysis of Phospho-Rb
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Retinoblastoma protein (p-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the p-Rb signal to a loading control (e.g., β-actin or GAPDH) and to the total Rb protein levels.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Is this compound, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Dissolving Olomoucine for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olomoucine is a purine (B94841) derivative recognized for its role as a competitive inhibitor of cyclin-dependent kinases (CDKs), making it a valuable tool in cell cycle research and a potential therapeutic agent. This document provides detailed application notes and protocols for the dissolution and administration of this compound for in vivo studies. It includes comprehensive data on its solubility, inhibitory concentrations, and established administration routes and dosages in various animal models. Furthermore, this guide presents a detailed experimental workflow and the signaling pathway of this compound's mechanism of action, visualized through diagrams to facilitate experimental design and execution.
Introduction to this compound
This compound is a first-generation cyclin-dependent kinase (CDK) inhibitor that competitively binds to the ATP-binding site of several CDKs. Its primary targets include CDK1 (Cdc2)/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35, with additional activity against ERK1/p44 MAP kinase. By inhibiting these key regulators of the cell cycle, this compound can induce cell cycle arrest, primarily at the G1/S and G2/M transitions, and has demonstrated anti-proliferative and neuroprotective effects in various preclinical models.
Physicochemical Properties and Solubility
Proper dissolution is critical for the bioavailability and efficacy of this compound in in vivo experiments. The choice of solvent and vehicle depends on the intended administration route and the required concentration.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 20 mg/mL | --INVALID-LINK-- |
| Ethanol | ≥ 10 mg/mL | --INVALID-LINK-- |
| N,N-Dimethylformamide (DMF) | ~30 mg/mL | --INVALID-LINK-- |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | --INVALID-LINK-- |
In Vitro Activity: Inhibitory Concentrations
The potency of this compound against its target kinases is summarized by its half-maximal inhibitory concentration (IC50) values. These values are crucial for understanding its biological activity and for designing relevant in vivo studies.
Table 2: IC50 Values of this compound for Various Kinases
| Kinase | IC50 (µM) | Reference |
| CDK1/cyclin B (Cdc2/cyclin B) | 7 | |
| CDK2/cyclin A | 7 | |
| CDK2/cyclin E | 7 | |
| CDK5/p35 | 3 | |
| ERK1/p44 MAP kinase | 25 |
In Vivo Administration: Protocols and Dosages
The administration of this compound in vivo has been documented through several routes, including intraperitoneal, intravenous, and topical applications. The selection of the route and dosage should be tailored to the specific animal model and research question.
Table 3: Summary of In Vivo Studies with this compound
| Animal Model | Administration Route | Dosage | Vehicle | Application | Reference |
| Rat | Intraperitoneal (i.p.) | 3 mg/kg/day | DMSO | Spinal Cord Injury | --INVALID-LINK-- |
| Mouse | Intravenous (i.v.) | 50 mg/kg (single agent) | Not specified | Cancer | |
| Dog | Intravenous (i.v.) | 8 mg/kg | Not specified | Spontaneous Melanoma | |
| Mouse | Topical | 15 µM solution | 1% DMSO in PBS | Corneal Wound Healing | --INVALID-LINK-- |
| Rat | Intraperitoneal (i.p.) | Not specified | DMSO | Stroke | --INVALID-LINK-- |
**
Application Notes: Using Olomoucine to Synchronize Cells in the G1 Phase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine is a purine (B94841) derivative that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] By targeting the ATP-binding site of these crucial cell cycle regulators, this compound effectively induces cell cycle arrest, primarily at the G1/S transition.[2][3] This property makes it a valuable tool for synchronizing cell populations in the G1 phase, enabling detailed studies of cell cycle progression, DNA damage repair mechanisms, and the efficacy of cell cycle-specific therapeutic agents. These application notes provide detailed protocols for using this compound to achieve G1 phase synchronization, along with methods for verification.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of CDK activity. It displays inhibitory effects on several key CDKs involved in cell cycle control, most notably CDK1 (cdc2) and CDK2.[2][4] The progression from G1 to S phase is critically dependent on the activity of CDK2 in complex with cyclin E. This complex phosphorylates the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. By inhibiting CDK2, this compound prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state.[5] This maintains the pRb-E2F complex, thereby blocking entry into the S phase and arresting cells in G1.[5]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory activities of this compound across various contexts.
Table 1: IC50 Values of this compound for Various Cyclin-Dependent Kinases
| Kinase Complex | IC50 (µM) |
| CDK1/Cyclin B | 7 |
| CDK2/Cyclin A | 7 |
| CDK2/Cyclin E | 7 |
| CDK5/p35 | 3 |
| ERK1/p44 MAP kinase | 25 |
Data sourced from MedchemExpress.com.[1]
Table 2: EC50 Values of this compound for Growth Inhibition in Human Cancer Cell Lines
| Cell Line | EC50 (µM) |
| KB 3-1 | 45 |
| MDA-MB-231 | 75 |
| Evsa-T | 85 |
Data sourced from Anticancer Drugs (1997).[6]
Table 3: Observed Effects of this compound on Cell Cycle Progression
| Cell Line | Concentration (µM) | Treatment Duration | Observed Effect |
| MR65 (NSCLC) | 10 - 200 | Not Specified | Dose-dependent inhibition of G1/S and G2/M transitions.[7] |
| CHP-212 (Neuroblastoma) | 10 - 200 | Not Specified | Dose-dependent inhibition of G1/S and G2/M transitions.[7] |
| KB 3-1 | Not Specified | ≥ 24 hours | Increased proportion of cells in G1 phase.[6] |
| Human Fibroblasts | Not Specified | Not Specified | Dose-dependent arrest in G1 phase.[5] |
| Petunia Protoplasts | Not Specified | Not Specified | Reversible arrest in G1 phase.[3] |
Experimental Protocols
Protocol 1: Synchronization of Mammalian Cells in G1 Phase using this compound
This protocol provides a general guideline for synchronizing cultured mammalian cells in the G1 phase. Optimization of this compound concentration and incubation time is recommended for each specific cell line.
Materials:
-
Cultured mammalian cells in exponential growth phase
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-well plates or T-25 flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will allow them to reach 50-60% confluency at the time of this compound treatment.
-
Cell Culture: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment.
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in complete cell culture medium from the stock solution. Effective concentrations typically range from 50 to 100 µM, but should be optimized.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
-
Incubation: Incubate the cells with this compound for 16-24 hours. The optimal incubation time may vary between cell lines.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., flow cytometry, western blotting). For adherent cells, wash with PBS, detach with trypsin-EDTA, and neutralize with complete medium. For suspension cells, collect by centrifugation.
Protocol 2: Verification of G1 Arrest by Flow Cytometry
Materials:
-
Harvested cells from Protocol 1
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Wash the harvested cells once with cold PBS.
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases. A significant increase in the G1 population compared to the asynchronous control indicates successful synchronization.
-
Protocol 3: Verification of G1 Arrest by Western Blotting for Phospho-Rb
Materials:
-
Harvested cells from Protocol 1
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the harvested cells in RIPA buffer on ice.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein lysates by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe for total Rb and a loading control to ensure equal protein loading.
-
A significant decrease in the phospho-Rb signal in this compound-treated cells compared to the control indicates successful inhibition of CDK2 activity and G1 arrest.
-
Protocol 4: Reversibility of this compound-Induced G1 Arrest
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
After the incubation period, remove the this compound-containing medium.
-
Wash the cells twice with sterile PBS to remove any residual this compound.
-
Add fresh, pre-warmed complete culture medium.
-
Harvest cells at various time points after this compound removal (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
Analyze the cell cycle distribution by flow cytometry (Protocol 2) at each time point to monitor the re-entry of cells into the S and G2/M phases.[5]
Visualizations
Caption: this compound inhibits CDK2, preventing pRb phosphorylation and S-phase entry.
Caption: Workflow for G1 synchronization using this compound and verification.
Additional Considerations: Off-Target Effects
While this compound is a valuable tool for G1 synchronization, it is important to be aware of its potential off-target effects. At higher concentrations, it can inhibit other kinases, such as ERK1/p44 MAP kinase.[1] Additionally, studies have shown that this compound can affect the NF-κB signaling pathway by reducing the expression of the p65 subunit.[8] Researchers should consider these potential confounding factors when interpreting their results and may wish to include appropriate controls to account for them. The reversibility of the cell cycle arrest induced by this compound is a key advantage, allowing for the study of synchronous populations as they re-enter the cell cycle.[3][5]
References
- 1. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular effects of this compound, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the cyclin-dependent kinase inhibitor this compound on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclin-dependent kinase inhibitors this compound and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cyclin-dependent kinases by this compound and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Olomoucine in CDK5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Olomoucine, a purine (B94841) derivative and ATP-competitive inhibitor, to specifically target Cyclin-Dependent Kinase 5 (CDK5). This document includes quantitative data on its inhibitory activity, detailed experimental protocols for its application in cell culture and in vitro assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound as a CDK5 Inhibitor
This compound is a first-generation cyclin-dependent kinase (CDK) inhibitor with notable activity against CDK5.[1][2][3] CDK5 is a unique member of the CDK family, primarily active in post-mitotic neurons, where it plays a crucial role in neuronal development, migration, and synaptic plasticity.[4] Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases and some cancers.[4] this compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase and preventing the phosphorylation of its substrates.[1] While it also inhibits other CDKs, such as CDK1 and CDK2, its potent inhibition of CDK5/p35 makes it a valuable tool for studying the physiological and pathological roles of this kinase.[2][3]
Data Presentation
Table 1: Inhibitory Activity of this compound against Protein Kinases
| Target Kinase | IC50 (µM) | Notes |
| CDK5/p35 | 3 | Primary target for the protocols herein. |
| CDK1/cyclin B | 7 | Also known as CDC2. |
| CDK2/cyclin A | 7 | Important for cell cycle progression. |
| CDK2/cyclin E | 7 | Key regulator of the G1/S transition. |
| ERK1/p44 MAPK | 25 | Indicates some off-target activity at higher concentrations. |
IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Data compiled from multiple sources.[2][3]
Table 2: Recommended Working Concentrations of this compound in Cell Culture
| Cell Line/Type | Concentration Range (µM) | Application |
| RAW 264.7 (Murine Macrophage) | 75 | Arrest of cell proliferation. |
| N2a-APPswe (Mouse Neuroblastoma) | 100 | Studying neuronal apoptosis. |
| KB 3-1 (Human Epidermoid Carcinoma) | 45 (EC50) | Inhibition of cell growth. |
| MDA-MB-231 (Human Breast Adenocarcinoma) | 75 (EC50) | Inhibition of cell growth. |
| Evsa-T (Human Breast Adenocarcinoma) | 85 (EC50) | Inhibition of cell growth. |
| Sympathetic Neurons | 200 | Protection from camptothecin-induced death.[5] |
| Primary Hippocampal Neurons | 5 (for AβO treatment) | Investigating AβO-mediated Cdk5 activation. |
The optimal concentration of this compound should be determined empirically for each cell line and experimental condition through a dose-response study.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation and storage of a concentrated this compound stock solution for use in cell culture and in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Resuspend this compound: Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, resuspend 1 mg of this compound (Molecular Weight: 298.34 g/mol ) in 335.2 µL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note: When diluting the stock solution into aqueous buffers or cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.1%).
Protocol 2: In Vitro CDK5 Kinase Assay with this compound
This protocol describes a method to measure the inhibitory effect of this compound on CDK5 activity in a cell-free system using a peptide substrate.
Materials:
-
Recombinant active CDK5/p25 or CDK5/p35 enzyme
-
CDK5 substrate peptide (e.g., Histone H1 peptide)
-
This compound stock solution (from Protocol 1)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution (prepare fresh)
-
[γ-³²P]ATP (for radiometric detection) or ADP-Glo™ Kinase Assay kit (for luminescence-based detection)
-
96-well plates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™ assay)
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the kinase assay buffer to achieve a range of desired final concentrations for the IC50 determination.
-
Set up Kinase Reaction: In a 96-well plate, combine the following in each well:
-
Recombinant CDK5 enzyme
-
CDK5 substrate peptide
-
Diluted this compound or vehicle (DMSO) control
-
Kinase assay buffer to the final volume
-
-
Initiate the Reaction: Add ATP (mixed with [γ-³²P]ATP for the radiometric assay) to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for CDK5.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the Reaction and Detect Signal:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of CDK5 inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of CDK5 Activity in Cells Treated with this compound
This protocol outlines the use of western blotting to assess the inhibition of CDK5 in cultured cells by examining the phosphorylation status of its downstream targets.
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells)
-
This compound stock solution (from Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-phospho-STAT3 (Ser727), anti-total STAT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
Mandatory Visualizations
Caption: CDK5 signaling pathway and its inhibition by this compound.
References
Application Notes and Protocols for Olomoucine Administration in Animal Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine is a purine (B94841) derivative that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs), including CDK1, CDK2, and notably, CDK5.[1] The dysregulation of CDK5 activity is increasingly implicated in the pathogenesis of several neurodegenerative diseases, making it a compelling therapeutic target. Aberrant CDK5 activity, often triggered by the cleavage of its activator p35 to the more stable p25, is linked to hallmark pathologies such as tau hyperphosphorylation in Alzheimer's disease, and neuronal loss in models of Parkinson's and Huntington's disease.[2][3][4]
These application notes provide a comprehensive overview of the available data and detailed protocols for the administration of this compound in animal models of neurodegeneration. While direct studies using this compound in dedicated models for Alzheimer's, Parkinson's, and ALS are limited, this document extrapolates from research on closely related CDK inhibitors, such as Roscovitine, in relevant disease models and from this compound's use in other neurological injury models.
Data Presentation: Quantitative Summary of this compound and Roscovitine Administration
The following tables summarize key quantitative data from in vivo studies involving this compound and the closely related CDK inhibitor, Roscovitine, in various animal models of neurological disease. This information can guide dose selection and experimental design.
Table 1: this compound Administration in Rodent Models of Neurological Injury
| Animal Model | Species | Compound | Dosage | Administration Route | Frequency/Duration | Key Findings | Reference |
| Spinal Cord Injury | Rat | This compound | 3 mg/kg/day | Intraperitoneal (IP) | Daily | Suppressed microglial proliferation, reduced inflammation and apoptosis, promoted functional recovery. | [5][6] |
| Photothrombotic Stroke | Rat | This compound | Not Specified | Not Specified | 1h and 24h post-stroke | Modified functional recovery. | [7] |
Table 2: Roscovitine Administration in Rodent Models of Neurodegenerative and Neurological Diseases
| Animal Model | Species | Compound | Dosage | Administration Route | Frequency/Duration | Key Findings | Reference |
| Huntington's Disease (zQ175) | Mouse | Roscovitine | 25, 50, 100 mg/kg | Intraperitoneal (IP) | Acute and 3-week administration | Crossed the blood-brain barrier and inhibited CDK5 activity in the brain. | [4][5][7] |
| Spinal Muscular Atrophy | Mouse | R-Roscovitine | 2 mg/kg | Systemic (IP to pregnant mice) | Daily | Improved survival of SMA mice. | [8][9][10] |
| Optic Nerve Crush | Rat | Roscovitine | Not Specified | Not Specified | Not Specified | Reduced phosphorylated tau levels. | [11] |
| Traumatic Brain Injury | Mouse | Roscovitine | Not Specified | Not Specified | Not Specified | Reduced lesion volume and improved behavioral outcomes. | [12] |
| Ischemic Stroke | Not Specified | (S)-roscovitine | Not Specified | Systemic | Up to 2h post-insult | Neuroprotective, crossed the blood-brain barrier, and prevented the increase in CDK5/p25 activity. | [13] |
Signaling Pathways and Experimental Workflows
CDK5 Signaling in Neurodegeneration
The following diagram illustrates the central role of CDK5 in neurodegenerative pathways, highlighting the rationale for its inhibition by compounds like this compound.
References
- 1. Cellular effects of this compound, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Roscovitine, a CDK Inhibitor, Reduced Neuronal Toxicity of mHTT by Targeting HTT Phosphorylation at S1181 and S1201 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roscovitine, a CDK Inhibitor, Reduced Neuronal Toxicity of mHTT by Targeting HTT Phosphorylation at S1181 and S1201 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. R-Roscovitine Improves Motoneuron Function in Mouse Models for Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. R-Roscovitine Improves Motoneuron Function in Mouse Models for Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roscovitine, a Cyclin-Dependent Kinase-5 Inhibitor, Decreases Phosphorylated Tau Formation and Death of Retinal Ganglion Cells of Rats after Optic Nerve Crush - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roscovitine reduces neuronal loss, glial activation and neurological deficits after brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delayed treatment with systemic (S)-roscovitine provides neuroprotection and inhibits in vivo CDK5 activity increase in animal stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Olomoucine in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine is a purine (B94841) derivative that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs).[1] By targeting key regulators of the cell cycle, this compound induces cell cycle arrest, primarily at the G1/S and G2/M transitions, making it a subject of interest in oncology research.[2][3] The disruption of the cell cycle is a cornerstone of many cancer therapies, and combining agents that target different phases or pathways can lead to synergistic effects, enhancing therapeutic efficacy and potentially overcoming drug resistance.
These application notes provide a detailed framework for investigating the potential of this compound in combination with other chemotherapy drugs. The protocols outlined below are designed to assess synergistic cytotoxicity and to elucidate the cellular mechanisms underlying the observed effects.
Data Presentation
The synergistic potential of this compound in combination with other chemotherapeutic agents can be quantified by determining the IC50 values of the individual drugs and their combinations. The Combination Index (CI) is then calculated to define the nature of the interaction.
Table 1: Synergistic Effect of this compound and Bicalutamide (B1683754) in Prostate Cancer Cells
A study on the combination of this compound and the antiandrogen bicalutamide in hormone-insensitive (DU-145) and hormone-sensitive (LNCaP) prostate cancer cell lines demonstrated a significant reduction in cell viability compared to the individual application of each drug.[4] While specific IC50 values and a Combination Index were not provided in the abstract, the findings suggest a synergistic or additive effect. The study highlighted that the proliferation arrest was associated with a decrease in cyclin D1 expression and the activation of p21Waf1/Cip1 and p27Kip1 pathways.[4]
| Cell Line | Drug Combination | Observation | Reported Mechanism |
| DU-145 (Prostate) | This compound + Bicalutamide | Significantly higher reduction in cell viability compared to single agents.[4] | Decrease in cyclin D1, activation of p21Waf1/Cip1 and p27Kip1.[4] |
| LNCaP (Prostate) | This compound + Bicalutamide | Significantly higher reduction in cell viability compared to single agents.[4] | Decrease in cyclin D1, activation of p21Waf1/Cip1 and p27Kip1.[4] |
Table 2: Illustrative Example of Quantitative Synergy Analysis: this compound and Cisplatin in A549 Lung Cancer Cells
This table presents hypothetical data to illustrate how quantitative synergy data would be presented. Actual values would need to be determined experimentally.
| Drug/Combination | IC50 (µM) | Combination Index (CI) | Interpretation |
| This compound | 75 | - | - |
| Cisplatin | 5 | - | - |
| This compound + Cisplatin (15:1 ratio) | See Protocol | < 0.9 | Synergy |
Note: A CI value < 0.9 indicates synergy, a CI value between 0.9 and 1.1 indicates an additive effect, and a CI value > 1.1 indicates antagonism.
Signaling Pathways and Experimental Workflows
Cyclin-Dependent Kinase (CDK) Signaling Pathway
Caption: this compound inhibits CDK1 and CDK2, blocking G1/S and G2/M transitions.
Experimental Workflow for Combination Drug Studies
Caption: Workflow for assessing synergy and mechanism of drug combinations.
Experimental Protocols
Protocol for In Vitro Combination Treatment of Cancer Cells
This protocol describes the general procedure for treating cancer cells with this compound in combination with another chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., A549, DU-145, LNCaP)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Chemotherapy drug stock solution (e.g., Cisplatin in saline or Doxorubicin in water)
-
96-well cell culture plates
-
Sterile PBS
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells and adjust the density to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare serial dilutions of this compound and the second chemotherapy drug in complete culture medium.
-
For combination treatments, prepare solutions with a fixed molar ratio of the two drugs (e.g., based on the ratio of their individual IC50 values) at various concentrations.
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the prepared drug solutions to the respective wells. Include wells for untreated controls and vehicle (DMSO) controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Protocol for Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of the drug treatments.
Materials:
-
Treated 96-well plates from Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot dose-response curves and determine the IC50 value for each drug and combination.
-
Protocol for Synergy Analysis using the Chou-Talalay Method
This method is used to quantitatively determine the interaction between two drugs.
Principle: The Chou-Talalay method utilizes the median-effect equation to calculate a Combination Index (CI). The CI determines whether the effect of a drug combination is synergistic (CI < 0.9), additive (CI = 0.9-1.1), or antagonistic (CI > 1.1).
Procedure:
-
Data Collection:
-
Obtain the IC50 values for this compound and the second drug individually.
-
Determine the IC50 value for the drug combination at a fixed ratio.
-
-
Combination Index Calculation:
-
Use the following formula to calculate the CI: CI = (D)1/(Dx)1 + (D)2/(Dx)2 Where:
-
(D)1 and (D)2 are the concentrations of drug 1 and drug 2 in the combination that result in a certain effect level (e.g., 50% inhibition).
-
(Dx)1 and (Dx)2 are the concentrations of the individual drugs that produce the same effect level.
-
-
Specialized software such as CompuSyn can be used for automated calculation and generation of isobolograms.
-
Protocol for Cell Cycle Analysis using Flow Cytometry
This protocol is for analyzing the effect of the drug combination on cell cycle distribution.
Materials:
-
Treated cells from a 6-well plate format of Protocol 1
-
Ice-cold PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular effects of this compound, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergic effects of the cyclin-dependent kinase (CDK) inhibitor this compound and androgen-antagonist bicalutamide on prostatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Olomoucine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olomoucine is a purine (B94841) derivative that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs).[1] By targeting the ATP-binding site of these crucial cell cycle regulators, this compound effectively halts cell cycle progression and can induce apoptosis.[1][2] Specifically, it has been shown to inhibit CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E, leading to cell cycle arrest at the G1/S and G2/M transitions.[3][4][5] This property makes this compound a valuable tool for cancer research and a potential therapeutic agent. Flow cytometry is an essential technique for elucidating the effects of compounds like this compound on cell cycle distribution and apoptosis. This document provides detailed protocols and data interpretation guidelines for analyzing cells treated with this compound using flow cytometry.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
This compound exerts its effects by inhibiting key CDKs that drive the cell cycle forward. The primary targets are:
-
CDK1/Cyclin B: Essential for the G2/M transition.
-
CDK2/Cyclin A: Plays a role in the S phase.
-
CDK2/Cyclin E: Crucial for the G1/S transition.
By inhibiting these kinases, this compound prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor, thereby blocking the expression of genes required for S phase entry. This leads to an accumulation of cells in the G1 and G2/M phases of the cell cycle. At higher concentrations or with prolonged exposure, this compound can also trigger apoptosis, which is observed as a sub-G1 peak in flow cytometry histograms.[2][6]
Signaling Pathway Affected by this compound
The following diagram illustrates the simplified signaling pathway affected by this compound, leading to cell cycle arrest. This compound's inhibition of CDK2 prevents the phosphorylation of Rb, thus maintaining the Rb-E2F complex and inhibiting the transcription of S-phase genes. Its inhibition of CDK1 blocks the G2/M transition. The p53-p21 pathway can also contribute to cell cycle arrest by inhibiting CDKs.[7]
Caption: this compound-mediated inhibition of CDK1 and CDK2 leading to cell cycle arrest.
Experimental Protocols
Experimental Workflow
The general workflow for analyzing the effects of this compound using flow cytometry is depicted below.
Caption: Experimental workflow for flow cytometry analysis after this compound treatment.
Detailed Protocol: this compound Treatment and Propidium Iodide Staining
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to attach and enter the exponential growth phase.
-
This compound Treatment:
-
Prepare working concentrations of this compound in complete culture medium. A dose-response experiment is recommended to determine the optimal concentration for your cell line (typical range is 10-200 µM).[6][8]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the culture medium with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). A time-course experiment is advisable to determine the optimal treatment duration.
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA content histogram (FL2-A or a similar channel for PI).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and cell aggregates.
-
Use a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak represents the apoptotic cell population.
-
Utilize cell cycle analysis software (e.g., ModFit LT, FlowJo) for accurate quantification.
-
Data Presentation
The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis in various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Cycle Distribution in Raji Cells
| Treatment | G1 (%) | S (%) | G2/M (%) |
| Control | 39.6 | 38.6 | 21.8 |
| This compound 25 µM | 42.7 | 32.8 | 24.5 |
| This compound 50 µM | 43.9 | 34.5 | 21.6 |
Data adapted from a study on Raji cells treated for 24 hours.[1]
Table 2: Combined Effect of this compound and γ-Irradiation on Cell Cycle Distribution in Raji Cells
| Treatment | G1 (%) | S (%) | G2/M (%) |
| γ-Irradiation 5 Gy | 32.0 | 37.2 | 30.8 |
| γ-Irradiation 5 Gy & this compound 25 µM | 33.5 | 28.0 | 38.5 |
| γ-Irradiation 5 Gy & this compound 50 µM | 37.0 | 23.4 | 39.6 |
Data adapted from a study on Raji cells treated for 24 hours.[1]
Table 3: Effect of this compound on Cell Proliferation in Various Cancer Cell Lines
| Cell Line | EC50 (µM) |
| KB 3-1 | 45 |
| MDA-MB-231 | 75 |
| Evsa-T | 85 |
EC50 values represent the concentration of this compound that inhibits cell growth by 50%.[8]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete or no cell cycle arrest | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| Incubation time is too short. | Perform a time-course experiment to identify the optimal treatment duration. | |
| High levels of cell death | This compound concentration is too high. | Lower the concentration of this compound. |
| Prolonged incubation. | Reduce the treatment time. | |
| Broad G1 and G2/M peaks in histogram | Inconsistent staining. | Ensure proper cell fixation and staining procedures. |
| Cell clumps. | Filter the stained cells through a nylon mesh before analysis. |
Conclusion
This compound is a potent inhibitor of CDKs that induces cell cycle arrest and apoptosis in a variety of cell lines. Flow cytometry with propidium iodide staining is a robust and reliable method to quantify these effects. The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing this compound in their studies of the cell cycle and cancer biology. Careful optimization of experimental parameters is crucial for obtaining accurate and reproducible results.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Is this compound, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cellular effects of this compound in human lymphoma cells differing in p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. suppr.wilddata.cn [suppr.wilddata.cn]
- 6. The effect of the cyclin-dependent kinase inhibitor this compound on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell cycle regulation: p53-p21-RB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocols [moorescancercenter.ucsd.edu]
Application Notes and Protocols: Profiling CDK Inhibition by Olomoucine Using Western Blot Analysis
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation and progression of the eukaryotic cell cycle.[1] The activity of these kinases is dependent on their association with regulatory subunits called cyclins.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4] Olomoucine is a purine (B94841) derivative that acts as an ATP-competitive inhibitor of several key CDKs, including CDK1/cyclin B, CDK2/cyclin E, CDK2/cyclin A, and CDK5/p35.[5][6] By inhibiting these kinases, this compound can induce cell cycle arrest at the G1/S and G2/M transitions and, at higher concentrations, promote apoptosis.[7][8]
These application notes provide a comprehensive protocol for using Western blot analysis to detect and quantify the inhibitory effects of this compound on CDK activity in cultured cells. The primary downstream target examined is the Retinoblastoma protein (Rb), whose phosphorylation status is a direct indicator of CDK2 and CDK1 activity.[9][10]
Key Signaling Pathway: The CDK-Retinoblastoma (Rb) Axis
The Retinoblastoma protein is a critical tumor suppressor that governs the G1/S phase transition.[9] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes required for DNA synthesis. As the cell cycle progresses, CDK4/6 and subsequently CDK2 complexes phosphorylate Rb at multiple sites.[1][11] This hyperphosphorylation causes the dissociation of E2F from Rb, allowing for the transcription of S-phase genes and commitment to cell division.[12] this compound inhibits CDK1 and CDK2, preventing the hyperphosphorylation of Rb and thereby maintaining it in its active, growth-suppressive state.[10]
Quantitative Data Summary
This compound's inhibitory activity varies across different CDK-cyclin complexes. The half-maximal inhibitory concentration (IC50) values are crucial for designing effective experiments.
| Target Kinase | IC50 (µM) | Reference |
| CDK1/cyclin B (cdc2) | 7 | [5][6] |
| CDK2/cyclin A | 7 | [5][6] |
| CDK2/cyclin E | 7 | [5][6] |
| CDK5/p35 | 3 | [5][6] |
| ERK1/MAP kinase | 25 | [5][6] |
Experimental Protocols
This section provides a detailed methodology for assessing this compound-induced CDK inhibition via Western blot.
Overall Experimental Workflow
The procedure involves treating cultured cells with this compound, preparing protein lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect changes in target protein levels and phosphorylation states.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, MCF-7, MR65) in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.[7][11] Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Preparation of this compound: Prepare a stock solution of this compound (e.g., 50 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
Cell Treatment: On the following day, dilute the this compound stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 10, 50, 100, 200 µM).[7][13] Always include a vehicle control group treated with the same final concentration of DMSO.
-
Incubation: Aspirate the old medium from the cells and add the medium containing this compound or DMSO. Incubate the cells for a predetermined period, typically 24 hours, to induce cell cycle arrest.[2][7]
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Wash: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[9][11]
-
Harvesting: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[11]
Protocol 3: SDS-PAGE and Western Blot
-
Sample Preparation: Normalize the protein concentration for all samples using the lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.[1][14]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel (e.g., 8-12% gel, suitable for separating Rb proteins).[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.[9][14]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer. This is typically done overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]
-
Final Washes: Repeat the washing step (step 6).
-
Signal Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using an imaging system.[9]
-
Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped of the initial antibodies and re-probed with a different primary antibody (e.g., total Rb, β-actin, or GAPDH).[9]
Table of Recommended Antibodies and Dilutions
| Antibody Target | Type | Suggested Starting Dilution | Purpose |
| Phospho-Rb (Ser807/811) | Rabbit mAb | 1:1000 | Detects CDK2/4-mediated phosphorylation |
| Total Rb | Mouse mAb | 1:1000 | Measures total Rb protein levels |
| Cyclin B1 | Rabbit pAb | 1:1000 | Monitor G2/M progression marker |
| CDK1 (cdc2) | Mouse mAb | 1:1000 | Monitor total CDK1 levels |
| β-actin or GAPDH | Mouse mAb | 1:5000 | Loading control for normalization |
Expected Results and Data Analysis
Treatment of cells with this compound is expected to produce a dose-dependent decrease in the phosphorylation of Rb at CDK-specific sites (e.g., Ser807/811).[10] This will appear as a reduction in the band intensity for phospho-Rb on the Western blot. At high concentrations (e.g., 200 µM), a decrease in the total CDK1 protein level may also be observed, which is often associated with the induction of apoptosis.[7][15] The levels of total Rb and the loading control should remain relatively constant across different treatment conditions.
Data Analysis:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities for the target proteins and the loading control.
-
Normalize the signal for the phosphoprotein to the signal for the total protein (e.g., phospho-Rb / total Rb).
-
Further normalize this ratio to the loading control to account for any variations in protein loading.
-
Plot the normalized values against the this compound concentration to visualize the dose-dependent effect.
Representative Quantitative Data Presentation
| This compound (µM) | Normalized p-Rb/Total Rb Ratio (Arbitrary Units) | Fold Change (vs. Control) |
| 0 (DMSO) | 1.00 ± 0.08 | 1.00 |
| 10 | 0.75 ± 0.06 | 0.75 |
| 50 | 0.42 ± 0.05 | 0.42 |
| 100 | 0.15 ± 0.03 | 0.15 |
| (Note: Data are representative examples and will vary based on cell line and experimental conditions.) |
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The effect of the cyclin-dependent kinase inhibitor this compound on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular effects of this compound, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The cyclin-dependent kinase inhibitors this compound and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes: Olomoucine as a Tool for Studying Kinase-Dependent Signaling Pathways
Introduction
Olomoucine is a purine (B94841) derivative recognized as a first-generation, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1] Initially identified for its role in regulating the cell cycle, its applications have expanded to the study of various kinase-dependent signaling pathways.[2][3] this compound primarily targets CDK1 (Cdc2), CDK2, and CDK5, thereby interfering with crucial cell cycle transitions, such as the G1/S and G2/M phases.[1][4] Its ability to arrest cells at specific cell cycle checkpoints makes it an invaluable tool for synchronizing cell populations and studying cell cycle-dependent events.[3][5] Beyond cell cycle regulation, this compound has been shown to inhibit other kinases, including ERK1/p44 MAP kinase, and to modulate pathways such as NF-κB signaling, making it a versatile tool for cancer research, neurobiology, and inflammation studies.[2][6]
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the binding site on the kinase.[3] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the kinase's activity. The primary targets of this compound are CDKs, which are essential for the progression of the cell cycle.[1] By inhibiting CDK1/cyclin B and CDK2/cyclin E complexes, this compound can effectively arrest cells at the G2/M and G1/S transitions, respectively.[3][4]
Data Presentation
Table 1: Inhibitory Activity of this compound against Protein Kinases
| Target Kinase | IC50 (µM) |
| CDK1 (Cdc2)/cyclin B | 7.0[1][2] |
| CDK2/cyclin A | 7.0[1][2] |
| CDK2/cyclin E | 7.0[1][2] |
| CDK5/p35 | 3.0[1][2] |
| ERK1/p44 MAPK | 25.0[1][2] |
Table 2: Inhibitory Activity of this compound II against Protein Kinases
| Target Kinase | IC50 (µM) |
| CDK1/cyclin B | 7.6[7] |
| CDK2/cyclin E | 0.1[7] |
| CDK4/cyclin D1 | 19.8[7] |
| CDK7/cyclin H | 0.45[7] |
| CDK9/cyclin T1 | 0.06[7] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CDK1 and CDK2, leading to cell cycle arrest at G1/S and G2/M.
Caption: Experimental workflow for analyzing cell cycle distribution after this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cellular effects of this compound, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Olomoucine not inducing cell cycle arrest
Welcome to the technical support center for Olomoucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell cycle experiments.
Troubleshooting Guide: this compound Not Inducing Cell Cycle Arrest
One of the most common issues encountered when using this compound is the failure to observe the expected cell cycle arrest. This guide provides a systematic approach to troubleshooting this problem.
FAQ 1: I've treated my cells with this compound, but I don't see any changes in the cell cycle profile. What could be the reason?
Several factors can contribute to the lack of an observable effect. Here are the most common culprits and how to address them:
1. Suboptimal Concentration:
-
Possible Cause: The concentration of this compound may be too low to effectively inhibit the target cyclin-dependent kinases (CDKs) in your specific cell line. The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cells. Start with a broad range of concentrations (e.g., 10 µM to 200 µM) and analyze the cell cycle distribution at each concentration.[1][2]
2. Inappropriate Incubation Time:
-
Possible Cause: The duration of the treatment may be too short for the cells to accumulate at the G1/S or G2/M checkpoints.
-
Solution: Conduct a time-course experiment. Treat your cells with a fixed, effective concentration of this compound and analyze the cell cycle profile at various time points (e.g., 12, 24, 48, and 72 hours).
3. Cell Line-Specific Insensitivity:
-
Possible Cause: Some cell lines are inherently less sensitive or resistant to this compound.[3] This can be due to various factors, including differences in cell membrane permeability, expression levels of target CDKs, or the status of tumor suppressor genes like p53.[4]
-
Solution: If possible, test this compound on a sensitive control cell line in parallel to ensure the compound is active. Consider using a more potent analog, such as Roscovitine, which has been shown to be effective at lower concentrations.[2]
4. Poor Cell Health or Culture Conditions:
-
Possible Cause: Cells that are unhealthy, confluent, or not in a logarithmic growth phase may not respond as expected to cell cycle inhibitors.
-
Solution: Ensure your cells are healthy, sub-confluent, and actively dividing before treatment. Always perform a viability check (e.g., Trypan Blue exclusion) before starting the experiment.
5. Reagent Quality and Stability:
-
Possible Cause: this compound may have degraded due to improper storage or handling. It can also be unstable in certain culture media over extended periods.
-
Solution: Store this compound as recommended by the manufacturer, typically at -20°C in a desiccated environment. For long-term experiments, consider replenishing the media with fresh this compound every 24-48 hours.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting experiments where this compound fails to induce cell cycle arrest.
Quantitative Data Summary
The effectiveness of this compound is highly dependent on the cell line and experimental conditions. The following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Concentrations (IC50) of this compound against Various Kinases
| Kinase Complex | IC50 (µM) |
| CDK1/Cyclin B | 7 |
| CDK2/Cyclin A | 7 |
| CDK2/Cyclin E | 7 |
| CDK5/p35 | 3 |
| ERK1/p44 MAPK | 25 |
Data sourced from MedchemExpress and Cayman Chemical.[5][6]
Table 2: Effective Concentrations (EC50) for Growth Inhibition in Human Cancer Cell Lines
| Cell Line | EC50 (µM) |
| KB 3-1 | 45 |
| MDA-MB-231 | 75 |
| Evsa-T | 85 |
Data sourced from Anticancer Drugs (1997).[7]
Table 3: Cell Cycle Distribution of Raji Cells 24 Hours After Treatment
| Treatment | % G1 | % S | % G2/M |
| Control | 39.6 | 38.6 | 21.8 |
| This compound 25 µM | 42.7 | 32.8 | 24.5 |
| This compound 50 µM | 43.9 | 34.5 | 21.6 |
Data sourced from Anticancer Research (2006).[8]
Experimental Protocols
This section provides a detailed methodology for a typical experiment to assess this compound-induced cell cycle arrest using flow cytometry.
Protocol: Analysis of Cell Cycle Arrest by Propidium (B1200493) Iodide Staining and Flow Cytometry
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase and will not reach confluency by the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mM).
-
Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 25 µM, 50 µM, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
2. Cell Harvesting and Fixation:
-
Aspirate the medium and wash the cells once with PBS.
-
For adherent cells, add Trypsin-EDTA to detach the cells. Neutralize the trypsin with fresh medium. For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours for fixation.
3. Propidium Iodide Staining and Flow Cytometry:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).
Experimental Workflow Diagram
Signaling Pathway
This compound exerts its effects by inhibiting the activity of key cyclin-dependent kinases (CDKs) that regulate cell cycle progression. The diagram below illustrates the primary mechanism of action of this compound at the G1/S and G2/M checkpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of the cyclin-dependent kinase inhibitor this compound on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular effects of this compound, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular effects of this compound in human lymphoma cells differing in p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
Optimizing Olomoucine Dosage for Specific Cell Lines: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Olomoucine in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help optimize your experimental design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a purine (B94841) derivative that functions as a first-generation, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It primarily targets key regulators of the cell cycle, including CDC2/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E, by binding to their ATP pocket.[1][4] This inhibition blocks the phosphorylation of target proteins, leading to cell cycle arrest, typically at the G1/S and G2/M transitions.[4][5]
Q2: Which CDKs is this compound most effective against?
A2: this compound shows the highest potency against CDK/p35 kinase (IC50 = 3 µM), followed by CDC2/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E (all with an IC50 of 7 µM).[1][2][6] It is significantly less effective against CDK4 and CDK6.
Q3: How do I prepare and store this compound?
A3: this compound is soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 25 mM).[2][7] For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[1] It is recommended to prepare stock solutions in DMSO, which are stable for up to 6 months when aliquoted and frozen at -20°C.
Q4: What is a typical starting concentration for my cell line?
A4: The optimal concentration of this compound is highly cell-line dependent.[8] Growth inhibition EC50 values in various human cancer cell lines have been reported in the range of 45-85 µM.[9] For cell cycle arrest, concentrations between 75 µM and 200 µM have been used.[10][11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired biological effect (e.g., cell cycle arrest vs. apoptosis).
Q5: What are the known off-target effects of this compound?
A5: Besides its primary targets, this compound can also inhibit ERK1/p44 MAP kinase with an IC50 of 25 µM.[1][2][6] Researchers should be aware of this potential off-target effect, especially when working with concentrations at or above this level.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: No observable effect on cell cycle progression.
-
Possible Cause 1: Insufficient Concentration. The concentration of this compound may be too low for your specific cell line, as sensitivity can vary significantly.[8]
-
Solution: Perform a dose-response experiment, testing a broad range of concentrations (e.g., 10 µM to 200 µM) to determine the effective dose for your cells.
-
Possible Cause 2: Drug Instability. this compound may degrade in cell culture medium over extended incubation periods.
-
Solution: For experiments lasting longer than 24-48 hours, consider replenishing the medium with freshly diluted this compound.
-
Possible Cause 3: Cell Permeability. Insufficient permeability of the cell membrane to this compound may explain low activity in some cell lines.[9]
-
Solution: While difficult to address directly, ensure proper solubilization in the vehicle (DMSO) and uniform mixing into the culture medium.
Issue 2: High levels of unexpected cell death or cytotoxicity.
-
Possible Cause 1: Concentration is too high. While effective for inducing cell cycle arrest at certain concentrations, higher doses of this compound are known to induce apoptosis.[8][11]
-
Solution: Lower the concentration of this compound. Refer to your dose-response curve to identify a concentration that maximizes cell cycle arrest while minimizing cell death.
-
Possible Cause 2: Prolonged Incubation. Continuous exposure to this compound, even at a moderate concentration, can eventually trigger apoptosis in some cell lines.[12]
-
Solution: Conduct a time-course experiment to determine the minimum incubation time required to achieve the desired cell cycle arrest.
Issue 3: Variability in results between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding Density. The initial number of cells can affect the dynamics of cell cycle arrest and the effective drug concentration per cell.[12]
-
Solution: Maintain a consistent cell seeding density for all related experiments. Ensure cells are in the logarithmic growth phase at the start of the experiment.
-
Possible Cause 2: Inconsistent Drug Preparation. Improper dissolution or storage of this compound stock solutions can lead to variations in the final concentration.
-
Solution: Ensure this compound is fully dissolved in the stock solution. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them properly at -20°C.
Data Presentation
Inhibitory Profile of this compound
| Target Kinase | IC50 (µM) | Cell Line / System |
| CDK/p35 kinase | 3 | In vitro kinase assay |
| CDC2/cyclin B | 7 | In vitro kinase assay |
| Cdk2/cyclin A | 7 | In vitro kinase assay |
| Cdk2/cyclin E | 7 | In vitro kinase assay |
| ERK1/p44 MAP kinase | 25 | In vitro kinase assay |
Data sourced from multiple references.[1][2][6][7]
Effective Concentrations in Cell-Based Assays
| Cell Line | Effect | Concentration (µM) |
| KB 3-1 | EC50 (Growth Inhibition) | 45 |
| MDA-MB-231 | EC50 (Growth Inhibition) | 75 |
| Evsa-T | EC50 (Growth Inhibition) | 85 |
| RAW 264.7 | Proliferation Arrest | 75 |
| MR65 & CHP-212 | Complete Cell Cycle Block | 200 |
| HL-60 | Proliferation Inhibition | < 100 |
Data sourced from multiple references.[9][10][11][13]
Experimental Protocols
Protocol: Determining Optimal this compound Concentration (Dose-Response)
This protocol outlines the use of a cell viability assay (e.g., MTT, CCK-8) to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in culture medium. Concentrations should span a wide range (e.g., 0 µM to 250 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: After incubation, add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized viability versus the logarithm of the this compound concentration and fit a dose-response curve using appropriate software to calculate the EC50 value.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details how to analyze the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with the optimized concentration of this compound (determined from the dose-response assay) and a vehicle control. Incubate for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[12]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[12]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the resulting DNA histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition.
Visualizations
Caption: this compound inhibits CDK complexes, blocking cell cycle progression.
Caption: Workflow for optimizing and testing this compound dosage.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. JCI - Anticancer drug targets: cell cycle and checkpoint control [jci.org]
- 4. Cellular effects of this compound, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound, ATP-competitive CDK inhibitor (CAS 101622-51-9) | Abcam [abcam.com]
- 8. Is this compound, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of the cyclin-dependent kinase inhibitor this compound on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A new, unexpected action of this compound, a CDK inhibitor, on normal human cells: up-regulation of CLIMP-63, a cytoskeleton-linking membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Olomoucine Technical Support Center: Troubleshooting Solubility Issues in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility challenges of Olomoucine in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
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Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a purine (B94841) derivative that functions as an ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs).[1][2][3] It is known to inhibit CDC2/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E, and CDK5/p35 with IC50 values in the low micromolar range.[3][4] It also inhibits ERK1/p44 MAP kinase at a higher concentration.[3][4] By inhibiting these key regulators of the cell cycle, this compound can induce cell cycle arrest, primarily at the G1/S and G2/M transitions.[2][5]
Q2: Why does this compound precipitate when I add it to my cell culture medium?
A2: this compound is a hydrophobic molecule with low aqueous solubility.[6] While it is readily soluble in organic solvents like DMSO, ethanol (B145695), and DMF, its solubility dramatically decreases when diluted into the aqueous, neutral pH environment of most cell culture media.[4] This can cause the compound to "crash out" of solution and form a precipitate.
Q3: What is the recommended solvent for making an this compound stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[3][7] Ethanol is also a viable option.[8]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: Most immortalized cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, primary cells and stem cells can be more sensitive.[9] It is always recommended to perform a vehicle control (media with the same final concentration of DMSO) to assess its specific effect on your cells. For sensitive assays or long-term experiments, it is best to keep the final DMSO concentration at or below 0.1%.[9]
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C, desiccated.[3][7][8] Stock solutions in DMSO or ethanol should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1]
Data Presentation: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL | [4][7] |
| ~50 mM | ||
| Ethanol | 10 mg/mL | [4] |
| ~25 mM | ||
| Soluble to 50 mM | ||
| DMF | 30 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
| Water (Predicted) | 0.51 g/L | [6] |
Note: The aqueous solubility of this compound is predicted to be low and is pH-dependent. Experimental data for its solubility in purely aqueous solutions across a pH range is limited.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the media.
| Possible Cause | Explanation | Recommended Action |
| Final concentration exceeds solubility limit. | The desired final concentration of this compound in the aqueous media is higher than its solubility limit. | Lower the final working concentration of this compound. Determine the maximum soluble concentration in your specific media by performing a solubility test (see Experimental Protocols). |
| Improper dilution method. | Adding the aqueous media directly to the concentrated DMSO stock or adding the stock solution too quickly can create localized high concentrations, causing immediate precipitation. | Always add the DMSO stock solution dropwise to the larger volume of pre-warmed (37°C) cell culture media while gently swirling or vortexing. This ensures rapid and even dispersion.[10] |
| Stock solution is too concentrated. | Using a very high concentration stock solution necessitates a large dilution factor, which can lead to a rapid change in solvent environment and precipitation. | Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media. |
Issue 2: Solution is initially clear but becomes cloudy or shows precipitate after a few hours or days of incubation.
| Possible Cause | Explanation | Recommended Action |
| Compound instability in the aqueous environment. | This compound may not be stable in the aqueous media over long incubation periods at 37°C, leading to degradation and precipitation. | Perform media changes with freshly prepared this compound-containing media every 24-48 hours. |
| Interaction with media components. | Components in the serum or media, such as proteins and salts, can interact with this compound and reduce its solubility over time. | If compatible with your cell line, consider reducing the serum concentration or using a serum-free media formulation. |
| Media evaporation. | Evaporation of water from the culture plates in the incubator can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification in the incubator to minimize evaporation. Use culture plates with tight-fitting lids. |
Experimental Workflow for Troubleshooting Precipitation
Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing this compound solutions to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
Part A: Preparing a 20 mM Stock Solution in DMSO
-
Calculate the required mass of this compound: The molecular weight of this compound is 298.34 g/mol . To prepare 1 mL of a 20 mM stock solution, you will need:
-
20 mmol/L * 1 L/1000 mL * 298.34 g/mol * 1000 mg/g = 5.97 mg/mL
-
-
Weigh the this compound powder: In a sterile microcentrifuge tube, accurately weigh out the calculated mass of this compound.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous, sterile-filtered DMSO to the tube. For example, add 1 mL of DMSO to 5.97 mg of this compound.
-
Ensure complete dissolution: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes.
-
Store the stock solution: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Part B: Preparing a Working Solution in Cell Culture Medium
-
Pre-warm the cell culture medium: Ensure your complete cell culture medium (with serum and other supplements) is pre-warmed to 37°C.
-
Calculate the required volume of stock solution: Determine the volume of the 20 mM stock solution needed to achieve your desired final concentration. For example, to prepare 10 mL of a 20 µM working solution:
-
(20 µM * 10 mL) / 20,000 µM = 0.01 mL or 10 µL
-
-
Dilute the stock solution: While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise to the medium. Do not add the media to the DMSO stock.
-
Mix thoroughly: Continue to gently mix the solution for a few seconds to ensure it is homogeneous.
-
Visual inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines a method to analyze cell cycle arrest induced by this compound using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase and not confluent at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO). Incubate for the desired time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Collect the culture medium, which may contain floating/apoptotic cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases for each treatment condition. An accumulation of cells in the G1 and/or G2 phases would indicate cell cycle arrest.
-
Signaling Pathways
This compound exerts its effects by inhibiting key cyclin-dependent kinases. The following diagrams illustrate the simplified signaling pathways affected by this compound.
This compound inhibits the Cyclin E/CDK2 complex, preventing the hyper-phosphorylation of pRb and subsequent entry into S-phase.
This compound inhibits the Cyclin B/CDC2 complex, preventing the phosphorylation of key substrates required for entry into mitosis.
This compound can also inhibit the ERK1/2 MAP kinase pathway at higher concentrations.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
- 3. The G2-to-M transition from a phosphatase perspective: a new vision of the meiotic division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 5. The Kinetics of G2 and M Transitions Regulated by B Cyclins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0035233) [hmdb.ca]
- 7. Two new competing pathways establish the threshold for cyclin-B–Cdk1 activation at the meiotic G2/M transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
Olomoucine Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Olomoucine. This resource aims to help users interpret unexpected results and refine their experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: this compound is a first-generation cyclin-dependent kinase (CDK) inhibitor. Its primary on-target effects are the inhibition of CDK1, CDK2, and CDK5, leading to cell cycle arrest, typically at the G1/S and G2/M transitions.[1][2] It functions as an ATP-competitive inhibitor of these kinases.[1][3]
Q2: What are the known off-target effects of this compound?
A2: Beyond its intended CDK targets, this compound has been reported to exhibit several off-target effects, including:
-
Inhibition of Extracellular signal-regulated kinase 1 (ERK1/p44 MAP kinase).[1]
-
Upregulation of the cytoskeleton-linking membrane protein CLIMP-63 in normal, senescent cells.[6][7]
-
Inhibition of [3H]thymidine incorporation, potentially by reducing its entry into cells.[8]
Q3: At what concentrations are off-target effects typically observed?
A3: Off-target effects are generally more prominent at higher concentrations of this compound. While the IC50 for its primary CDK targets is in the low micromolar range, inhibition of other kinases like ERK1 occurs at higher concentrations.[1] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration for achieving the desired on-target effect while minimizing off-target activities.[9]
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Inflammatory Responses
-
Symptoms: You are using this compound to induce cell cycle arrest, but you also observe a reduction in the expression of pro-inflammatory cytokines or a decrease in nitric oxide (NO) production in response to a stimulus like lipopolysaccharide (LPS).[4][5]
-
Possible Cause: this compound can inhibit the NF-κB signaling pathway as an off-target effect. It has been shown to reduce the phosphorylation of IKK, p38, and JNK, which are upstream activators of NF-κB.[4] This leads to decreased NF-κB transcriptional activity and reduced expression of its downstream targets, including iNOS and various cytokines.[4][5]
-
Troubleshooting Steps:
-
Confirm NF-κB Pathway Inhibition: Perform a western blot to analyze the phosphorylation status of key NF-κB pathway proteins (e.g., p65, IκBα) in the presence and absence of this compound. A reporter assay for NF-κB activity can also be used to confirm this off-target effect.
-
Dose Reduction: Lower the concentration of this compound to a level that still induces cell cycle arrest but has a minimal impact on the NF-κB pathway. A careful dose-response analysis is critical.
-
Alternative CDK Inhibitor: Consider using a more selective CDK inhibitor if the anti-inflammatory effect of this compound interferes with your experimental goals.
-
Issue 2: Altered Endoplasmic Reticulum (ER) Morphology or Microtubule-Associated Phenotypes
-
Symptoms: In your experiments with normal (non-transformed) cells, particularly those approaching senescence, you observe changes in cell morphology, specifically related to the structure of the endoplasmic reticulum or microtubule organization, after treatment with this compound.
-
Possible Cause: this compound has been shown to cause a significant upregulation of the cytoskeleton-linking membrane protein 63 (CLIMP-63) in normal, senescent cells, but not in cancer cell lines.[6][7] CLIMP-63 is involved in anchoring the ER to microtubules, and its overexpression can lead to the formation of extensive ER sheets.[10][11]
-
Troubleshooting Steps:
-
Verify CLIMP-63 Upregulation: Use western blotting or immunofluorescence to check the expression levels of CLIMP-63 in your cells treated with this compound.
-
Cell Line Consideration: Be aware that this effect appears to be specific to normal, senescent cells. If this phenotype is undesirable, consider using a different cell model or a more specific CDK inhibitor.
-
Functional Assays: If studying ER-microtubule interactions, be cautious when interpreting results from this compound-treated normal cells, as the observed effects may be due to CLIMP-63 upregulation rather than CDK inhibition.
-
Issue 3: Discrepancy Between Cell Cycle Arrest and DNA Synthesis Inhibition
-
Symptoms: You observe a rapid decrease in [3H]thymidine incorporation upon this compound treatment, suggesting an S-phase block. However, flow cytometry analysis indicates that cells are primarily arrested in G1 and G2/M phases, with cells synchronized at the G1/S border progressing through S phase unhindered.[8]
-
Possible Cause: this compound has been reported to inhibit the entry of thymidine (B127349) into cells.[8] This means that the reduced [3H]thymidine incorporation may not accurately reflect a direct inhibition of DNA synthesis but rather a lack of available labeled nucleoside.
-
Troubleshooting Steps:
-
Alternative DNA Synthesis Assay: Use an alternative method to measure DNA synthesis that is not dependent on thymidine uptake, such as EdU (5-ethynyl-2'-deoxyuridine) incorporation followed by click chemistry-based detection.
-
Direct Cell Cycle Analysis: Rely on flow cytometry analysis of DNA content (e.g., propidium (B1200493) iodide staining) as a more direct measure of cell cycle distribution rather than solely on thymidine incorporation assays.[9]
-
Interpret with Caution: If using thymidine incorporation, be aware of this potential artifact and interpret the data in conjunction with other cell cycle analysis methods.
-
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets and known off-targets. Note that these values can vary depending on the experimental conditions.
| Target Kinase | IC50 (µM) |
| CDK1 (CDC2)/cyclin B | 7.0 |
| CDK2/cyclin A | 7.0 |
| CDK2/cyclin E | 7.0 |
| CDK5/p35 | 3.0 |
| ERK1/p44 MAPK | 25.0 |
Data sourced from multiple studies.
Experimental Protocols
1. In Vitro Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound against a target kinase.
-
Objective: To measure the concentration-dependent inhibition of a specific kinase by this compound.
-
Materials:
-
Recombinant active kinase (e.g., CDK2/cyclin A)
-
Kinase-specific substrate (e.g., Histone H1 peptide)
-
This compound stock solution in DMSO
-
ATP ([γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well or 384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (scintillation counter or luminometer)
-
-
Procedure:
-
Serial Dilution: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add the kinase, substrate, and kinase assay buffer to the wells of the microplate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., measuring ADP production with a luminescence-based assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell-Based Assay for Detecting Off-Target NF-κB Inhibition
-
Objective: To determine if this compound inhibits NF-κB signaling in a cellular context.
-
Materials:
-
Cell line responsive to an NF-κB activator (e.g., RAW 264.7 macrophages)
-
NF-κB activator (e.g., Lipopolysaccharide - LPS)
-
This compound
-
Antibodies for western blotting (anti-phospho-p65, anti-p65, anti-IκBα)
-
NF-κB reporter plasmid and transfection reagents (optional)
-
Luciferase assay reagents (optional)
-
-
Procedure:
-
Cell Treatment: Plate the cells and treat them with various concentrations of this compound for a predetermined time, followed by stimulation with an NF-κB activator.
-
Western Blot Analysis:
-
Harvest cell lysates.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total NF-κB pathway proteins.
-
Use an appropriate secondary antibody and detection system to visualize the protein bands.
-
-
Reporter Gene Assay (Optional):
-
Transfect cells with an NF-κB-driven reporter plasmid (e.g., containing a luciferase gene).
-
Treat the cells as described in step 1.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
-
Data Analysis: Quantify the changes in protein phosphorylation or reporter gene activity in this compound-treated cells compared to the control to assess the inhibitory effect on the NF-κB pathway.
-
Visualizations
Caption: On-target vs. Off-target Effects of this compound.
Caption: Off-target Inhibition of the NF-κB Pathway by this compound.
Caption: Experimental Workflow for In Vitro Kinase IC50 Determination.
References
- 1. Cellular effects of this compound, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclin-dependent kinases by this compound and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new, unexpected action of this compound, a CDK inhibitor, on normal human cells: up-regulation of CLIMP-63, a cytoskeleton-linking membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Phosphorylation controls CLIMP-63-mediated anchoring of the endoplasmic reticulum to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Olomoucine instability in long-term experiments
Welcome to the technical support center for Olomoucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term experiments, with a focus on troubleshooting potential instability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a purine (B94841) derivative that functions as a first-generation, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E, which are key regulators of cell cycle progression, particularly at the G1/S and G2/M transitions.[1][3] By binding to the ATP pocket of these kinases, this compound prevents the phosphorylation of their substrates, leading to cell cycle arrest.[4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound should be stored at -20°C, desiccated. Stock solutions, typically prepared in DMSO, should also be stored at -20°C. To minimize degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the common challenges in long-term experiments with this compound?
A3: The primary challenges in long-term experiments include maintaining the effective concentration of this compound due to potential degradation in aqueous cell culture media, observing unexpected cytotoxicity, and seeing variability in experimental results.
Q4: At what concentration should I use this compound?
A4: The effective concentration of this compound is highly cell-line dependent. EC50 values for growth inhibition in different human cancer cell lines have been reported to range from 45 to 85 µM.[5] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration that induces the desired effect (e.g., cell cycle arrest) with minimal cytotoxicity.[6]
Troubleshooting Guide: this compound Instability
This guide addresses common issues related to this compound instability that you might encounter during your long-term experiments.
| Issue | Possible Cause | Suggested Solution |
| Reduced or loss of expected biological effect over time (e.g., cells escape from cell cycle arrest) | This compound degradation: As a purine analog, this compound may be susceptible to hydrolysis or enzymatic degradation in cell culture media at 37°C over extended periods. | 1. Replenish this compound: Perform partial media changes with freshly prepared this compound-containing media every 24-48 hours.[7] 2. Determine Half-Life: Conduct a stability study to determine the half-life of this compound in your specific cell culture medium and conditions (see Experimental Protocols section). 3. Use a more stable analog: If instability is a persistent issue, consider using a more stable second-generation CDK inhibitor like Roscovitine, which has shown higher efficiency.[1] |
| High variability in results between experiments | Inconsistent active concentration: Degradation of this compound in stock solutions or in the final culture medium can lead to inconsistent effective concentrations. | 1. Proper Stock Solution Handling: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in pre-warmed media for each experiment. 2. Consistent Timing: Standardize the timing of media changes and experimental endpoints. |
| Unexpectedly high cytotoxicity, even at low concentrations | Accumulation of toxic degradation products: The breakdown products of this compound might be more toxic to the cells than the parent compound. Off-target effects: At higher concentrations or with prolonged exposure, this compound can have off-target effects.[6] | 1. Monitor this compound Concentration: Use HPLC to monitor the concentration of the parent compound and detect the appearance of degradation peaks over time. 2. Lower the Concentration: Based on a thorough dose-response curve, use the lowest effective concentration.[6] 3. Reduce Exposure Time: If possible, reduce the duration of continuous exposure.[6] |
| Precipitation of the compound in the culture medium | Poor aqueous solubility: this compound has limited solubility in aqueous solutions. The final concentration may exceed its solubility limit in the culture medium, especially after the evaporation of the solvent from the stock solution. | 1. Optimize Dilution: Ensure the final DMSO concentration is low (typically <0.5%). Add the this compound stock solution to pre-warmed media while vortexing to facilitate dissolution. 2. Visual Inspection: Before adding to cells, visually inspect the media for any signs of precipitation. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Inhibition of Cyclin-Dependent Kinases
| Kinase Complex | IC50 (µM) |
| CDC2/cyclin B | 7[4] |
| Cdk2/cyclin A | 7[4] |
| Cdk2/cyclin E | 7[4] |
| CDK/p35 kinase | 3[4] |
| ERK1/p44 MAP kinase | 25[4] |
Table 2: EC50 Values of this compound for Growth Inhibition in Human Cancer Cell Lines
| Cell Line | EC50 (µM) |
| KB 3-1 | 45[5] |
| MDA-MB-231 | 75[5] |
| Evsa-T | 85[5] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO (HPLC grade)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Spiked Medium: In a sterile conical tube, add a sufficient volume of your cell culture medium. Warm the medium to 37°C. Spike the medium with the this compound stock solution to your desired final working concentration (e.g., 50 µM). Ensure the final DMSO concentration is below 0.5%. Mix thoroughly.
-
Timepoint 0 (T=0): Immediately after mixing, take a 1 mL aliquot of the spiked medium and transfer it to a microcentrifuge tube. This is your T=0 sample. Store it at -80°C until analysis.
-
Incubation: Place the conical tube with the remaining spiked medium in a 37°C, 5% CO2 incubator.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect 1 mL aliquots from the conical tube and store them at -80°C.
-
Sample Preparation for HPLC:
-
Thaw all samples (including T=0).
-
To precipitate proteins, add 2 volumes of ice-cold acetonitrile to each 1 volume of sample (e.g., 600 µL acetonitrile to 300 µL sample).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 100 µL).
-
-
HPLC Analysis:
-
Inject the reconstituted samples onto the HPLC system.
-
Use a C18 column and a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid). A method for general purine analysis can be adapted, for example, using a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and 2 mM tetrabutylammonium (B224687) phosphate.[8]
-
Detect this compound using a UV detector at its maximum absorbance wavelength (around 290 nm).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine its degradation kinetics and half-life in your specific medium.
-
Visualizations
References
- 1. The effect of the cyclin-dependent kinase inhibitor this compound on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cores.emory.edu [cores.emory.edu]
Technical Support Center: Olomoucine Application in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Olomoucine-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a purine (B94841) derivative that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs).[1] It primarily targets CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 by competing for the ATP binding site on these kinases.[2][3] This inhibition of CDK activity leads to cell cycle arrest, typically at the G1/S and G2/M transitions.[4][5]
Q2: Why does this compound cause cytotoxicity in primary cell cultures?
This compound's primary mechanism of action, the inhibition of essential cell cycle machinery, is also the source of its cytotoxicity. By arresting the cell cycle, prolonged exposure or high concentrations can trigger apoptosis (programmed cell death).[4] This effect is particularly pronounced in actively dividing primary cells. At high concentrations (e.g., 200 µM), this compound can induce a complete cell cycle block, leading to apoptosis.[4]
Q3: What are the typical working concentrations for this compound in primary cell cultures?
The optimal concentration of this compound is highly dependent on the primary cell type and the desired experimental outcome. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. However, based on published data, concentrations for inducing cell cycle arrest with minimal cytotoxicity are often in the range of 10-100 µM. For example, in primary neuronal cultures, this compound showed protective effects at 10 and 100 µM, while higher concentrations were toxic.
Q4: Are there less cytotoxic alternatives to this compound?
Yes, Roscovitine (B1683857), another purine derivative and CDK inhibitor, is often considered a more potent and sometimes less cytotoxic alternative to this compound.[5] Roscovitine typically shows similar effects to this compound but at 5- to 10-fold lower concentrations.[6] this compound II is another derivative with different selectivity and higher potency for certain CDKs compared to Roscovitine.[7] The choice between these inhibitors will depend on the specific CDKs you aim to target and the sensitivity of your primary cells. Flavopiridol is another CDK inhibitor that has shown neuroprotective effects at micromolar concentrations.[8][9]
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific primary cell type. Start with a broad range of concentrations (e.g., 1 µM to 200 µM) and assess cell viability using an MTT or similar assay after a fixed incubation period. Select the lowest concentration that achieves the desired biological effect (e.g., cell cycle arrest) with minimal impact on viability.
Possible Cause 2: Prolonged incubation time.
-
Solution: Optimize the incubation time. For some applications, a shorter exposure to this compound may be sufficient to induce the desired effect without triggering widespread apoptosis. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, optimized concentration to determine the shortest effective exposure duration.
Possible Cause 3: High proliferative state of primary cells.
-
Solution: Synchronize the cell cycle of your primary culture before adding this compound. A common method is serum starvation for a period appropriate for your cell type (some primary cells are sensitive to prolonged serum deprivation). This will arrest the majority of cells in the G0/G1 phase, potentially making them less susceptible to the cytotoxic effects of a CDK inhibitor.
Issue 2: Inconsistent results between experiments.
Possible Cause 1: Variable cell cycle stages at the time of treatment.
-
Solution: Implement a strict cell synchronization protocol, such as serum starvation, before each experiment. This will ensure a more homogenous cell population at the start of the treatment, leading to more reproducible results.
Possible Cause 2: Degradation of this compound stock solution.
-
Solution: Prepare fresh this compound stock solutions in DMSO and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Issue 3: Off-target effects are suspected.
Possible Cause: this compound inhibits other kinases at higher concentrations.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Additionally, consider using a more selective CDK inhibitor, such as Roscovitine, which may have a different kinase inhibition profile.[5] As a control, you can test the effect of other, structurally different CDK inhibitors to see if they produce the same phenotype.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: IC50 Values of this compound for Various Kinases
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 7[1] |
| CDK2/cyclin A | 7[1] |
| CDK2/cyclin E | 7[1] |
| CDK5/p35 | 3[1] |
| ERK1/p44 MAP kinase | 25[1] |
Table 2: Effective Concentrations and Cytotoxicity of this compound and Roscovitine in Cell Lines
| Compound | Cell Line | Effect | Concentration (µM) |
| This compound | MR65 (NSCLC) & CHP-212 (Neuroblastoma) | Complete cell cycle block and apoptosis | 200[4] |
| Roscovitine | MR65 (NSCLC) & CHP-212 (Neuroblastoma) | Complete cell cycle block and apoptosis | 40[4] |
| This compound | KB 3-1 | 50% growth inhibition (EC50) | 45[10] |
| This compound | MDA-MB-231 | 50% growth inhibition (EC50) | 75[10] |
| This compound | Evsa-T | 50% growth inhibition (EC50) | 85[10] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of a range of this compound concentrations on adherent primary cells.
-
Cell Seeding:
-
Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Incubate the cells in their standard growth medium at 37°C in a humidified CO2 incubator for 24 hours to allow for attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in your cell culture medium. It is recommended to test a broad range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for your desired experimental time (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Cell Cycle Synchronization by Serum Starvation
-
Cell Seeding:
-
Plate your primary cells at the desired density in complete growth medium and allow them to attach for 24 hours.
-
-
Serum Starvation:
-
Aspirate the complete growth medium.
-
Wash the cells once with sterile PBS.
-
Replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium. The duration of serum starvation depends on the cell type; for many primary cells, 12-24 hours is sufficient. Note: Some primary cells are very sensitive to the complete absence of serum, so a low-serum medium is often a better choice.
-
-
This compound Treatment:
-
After the starvation period, replace the low-serum/serum-free medium with your experimental medium containing the desired concentration of this compound.
-
Proceed with your experiment.
-
Visualizations
Caption: this compound inhibits CDK complexes, leading to cell cycle arrest and potentially apoptosis.
Caption: A stepwise approach to optimize this compound treatment and reduce cytotoxicity.
Caption: A decision tree for troubleshooting excessive cytotoxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The effect of the cyclin-dependent kinase inhibitor this compound on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The inhibitor of cyclin-dependent kinases, this compound II, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Cell cycle inhibition provides neuroprotection and reduces glial proliferation and scar formation after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay [protocols.io]
Technical Support Center: Overcoming Olomoucine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to Olomoucine resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a purine (B94841) derivative that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs).[1] It primarily targets CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 by competing with ATP for the binding site on the kinase.[1] By inhibiting these CDKs, this compound disrupts the regulation of the cell cycle, leading to cell cycle arrest, typically at the G1/S and G2/M transitions.[2][3]
Q2: My cancer cell line has developed resistance to this compound. What are the possible mechanisms?
Resistance to this compound, like other anti-cancer drugs, can arise from various intrinsic or acquired mechanisms.[4][5] These can include:
-
Alterations in Drug Targets: Mutations in the ATP-binding pocket of target CDKs can prevent this compound from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[4]
-
Changes in Cell Cycle Regulation: Upregulation of cyclins or downregulation of endogenous CDK inhibitors (CKIs) can override the inhibitory effect of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote proliferation and survival, even when CDKs are inhibited.[5]
-
Enhanced DNA Repair Mechanisms: As this compound can induce apoptosis, enhanced DNA repair mechanisms can counteract this effect.[6]
Q3: How can I confirm that my cell line is truly resistant to this compound?
To confirm resistance, you should perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance. This can be assessed using a cell viability assay such as the MTT or MTS assay.[7][8][9]
Q4: What strategies can I use to overcome this compound resistance?
Several strategies can be employed to overcome this compound resistance:
-
Combination Therapy: Using this compound in combination with other drugs that have different mechanisms of action can be effective.[10][11] For example, combining this compound with an inhibitor of a bypass signaling pathway or an agent that inhibits drug efflux pumps.[12]
-
Targeting Resistance Mechanisms: If the specific resistance mechanism is known (e.g., P-gp overexpression), you can use a specific inhibitor for that mechanism in combination with this compound.
-
Novel Drug Analogs: Exploring newer generations or analogs of CDK inhibitors, such as this compound II, may be more effective against resistant cells.[13]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound-resistant cell lines.
Issue 1: The IC50 value of this compound in my resistant cell line is not significantly different from the parental line.
-
Possible Cause: The resistance may not be fully developed or may be transient.
-
Troubleshooting Steps:
-
Confirm Resistance Induction Protocol: Ensure that the protocol used to generate the resistant cell line (e.g., long-term exposure to increasing concentrations of this compound) was followed correctly.[14][15]
-
Maintain Selective Pressure: If the resistant phenotype is unstable, it may be necessary to continuously culture the cells in the presence of a low concentration of this compound.[15]
-
Perform a Time-Course Experiment: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to determine the optimal duration of this compound treatment for observing a differential response.
-
Issue 2: My combination therapy is not showing a synergistic effect.
-
Possible Cause: The chosen drug combination may not be optimal for the specific resistance mechanism in your cell line.
-
Troubleshooting Steps:
-
Investigate the Resistance Mechanism: Use techniques like Western blotting or qPCR to investigate potential resistance mechanisms (e.g., P-gp expression, cyclin levels).
-
Rational Drug Combination: Based on the identified mechanism, select a combination agent that specifically targets that pathway. For example, if P-gp is overexpressed, use a known P-gp inhibitor.
-
Vary Drug Concentrations and Ratios: Perform a matrix of experiments with varying concentrations of both this compound and the combination drug to identify the optimal synergistic ratio.
-
Issue 3: I am observing high background or inconsistent results in my cell viability assays.
-
Possible Cause: Technical issues with the assay protocol.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure a consistent and optimal number of cells are seeded in each well.[16]
-
Check Reagent Quality: Use fresh, high-quality reagents for the viability assay.
-
Include Proper Controls: Always include untreated controls, vehicle controls (if using a solvent like DMSO), and positive controls for cell death.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) |
| Parental (Sensitive) | 15 |
| Resistant | 120 |
Table 2: Example of Combination Index (CI) Values for this compound and a P-gp Inhibitor
| This compound (µM) | P-gp Inhibitor (µM) | CI Value | Interpretation |
| 7.5 | 0.5 | 0.8 | Synergism |
| 15 | 1.0 | 0.5 | Strong Synergism |
| 30 | 2.0 | 1.1 | Additive Effect |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (and/or combination drug) for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][17]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[18]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blotting for P-glycoprotein (P-gp) Expression
This protocol is for analyzing the expression of the P-gp drug efflux pump.
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-gp
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate 20-40 µg of protein from each cell lysate on an SDS-PAGE gel.[19]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.[20]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)[21]
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[22]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 15-30 minutes in the dark at room temperature.[21]
-
Analyze the cell cycle distribution using a flow cytometer.[23]
Mandatory Visualizations
Caption: this compound inhibits CDK/cyclin complexes, leading to cell cycle arrest.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: The experimental workflow for an MTT-based cell viability assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Mechanisms of drug resistance in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 12. Synergic effects of the cyclin-dependent kinase (CDK) inhibitor this compound and androgen-antagonist bicalutamide on prostatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The inhibitor of cyclin-dependent kinases, this compound II, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of Olomoucine in Kinase Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Olomoucine in kinase inhibition assays.
Introduction to this compound
This compound is a purine (B94841) derivative that functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1] It is primarily used in cell cycle research to arrest cells in the G1 and G2/M phases.[2] While it is a valuable tool, its utility can be impacted by off-target effects. This guide will help you navigate these challenges and improve the specificity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
A1: this compound primarily targets several cyclin-dependent kinases. Its most potent inhibitory activities are against CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[3][1][4]
Q2: What are the known off-target effects of this compound?
A2: A known off-target of this compound is ERK1/p44 MAP kinase.[3][1][4] It is crucial to consider this activity when interpreting experimental results, as the ERK/MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and survival.[][6][7][8]
Q3: How does this compound compare to its derivatives, Roscovitine (B1683857) and this compound II?
A3: Roscovitine and this compound II are analogs of this compound with different potency and selectivity profiles. Roscovitine is generally more potent against CDK1, CDK2, and CDK5.[9][10] this compound II, on the other hand, shows significantly higher potency against CDK9/cyclin T.[11] All three compounds are relatively weak inhibitors of CDK4/cyclin D1.[11]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO and ethanol.[12] It is recommended to prepare a concentrated stock solution in DMSO. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[13] DMSO stock solutions are generally stable for up to 6 months at -20°C.[13]
Quantitative Data: Inhibitory Activity of this compound and Its Analogs
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, Roscovitine, and this compound II against a panel of kinases. This data can help you assess their relative potency and selectivity.
Table 1: IC50 Values of this compound
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 7[3][4][14] |
| CDK2/cyclin A | 7[3][4][14] |
| CDK2/cyclin E | 7[3][4][14] |
| CDK5/p35 | 3[3][4][14] |
| ERK1/p44 MAPK | 25[3][4][14] |
Table 2: Comparative IC50 Values of this compound, Roscovitine, and this compound II
| Kinase Target | This compound IC50 (µM) | Roscovitine IC50 (µM) | This compound II IC50 (µM) |
| CDK1/cyclin B | 7 | 0.65[11] | 7.6[15][16] |
| CDK2/cyclin E | 7 | 0.7[11] | 0.1[15][16] |
| CDK4/cyclin D1 | >250[13] | >100[11] | 19.8[15][16] |
| CDK5/p35 | 3 | 0.16[11] | - |
| CDK7/cyclin H | - | 0.49[11] | 0.45[15][16] |
| CDK9/cyclin T | - | - | 0.06[15][16] |
| ERK2 | - | 14[11] | >100[11] |
Note: IC50 values can vary between different studies due to variations in experimental conditions. The data presented here is for comparative purposes.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in kinase inhibition assays, with a focus on improving specificity.
| Problem | Potential Cause | Recommended Solution |
| Unexpected cellular phenotype inconsistent with CDK inhibition. | Off-target effects: this compound may be inhibiting other kinases, such as ERK1/p44 MAPK, leading to unintended biological responses. | 1. Counter-Screening: Perform a kinase assay against known off-targets like ERK1. 2. Use a more specific inhibitor: Consider using a more selective CDK inhibitor if available for your target. 3. Rescue experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of your target CDK. |
| High background signal in the kinase assay. | Compound interference: this compound might be interfering with the assay detection system (e.g., fluorescence or luminescence). Enzyme autophosphorylation: The kinase itself may be autophosphorylating, contributing to the background signal. | 1. No-enzyme control: Run a control reaction without the kinase to check for compound interference with the detection reagents. 2. Optimize enzyme concentration: Titrate the kinase to a lower concentration that still provides a sufficient signal window but minimizes autophosphorylation. |
| Inconsistent IC50 values between experiments. | Inhibitor precipitation: this compound may be precipitating out of solution at higher concentrations. Variable ATP concentration: The IC50 of an ATP-competitive inhibitor like this compound is sensitive to the ATP concentration in the assay. | 1. Check solubility: Visually inspect for any precipitate and consider testing the inhibitor's solubility in the assay buffer. 2. Standardize ATP concentration: Ensure the ATP concentration is consistent across all experiments, ideally close to the Km value for the kinase. |
| Good biochemical activity but poor cellular potency. | Poor cell permeability: this compound may not be efficiently crossing the cell membrane.[17][18] Efflux pumps: The compound could be actively transported out of the cells. High intracellular ATP: The high concentration of ATP within cells can outcompete this compound for binding to the kinase. | 1. Confirm target engagement in cells: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its target inside the cell.[19][20] 2. Increase incubation time or concentration: If permeability is an issue, a longer incubation time or higher concentration may be necessary. However, be mindful of potential off-target effects at higher concentrations. |
Experimental Protocols
Detailed In Vitro Kinase Assay Protocol (ADP-Glo™ Format)
This protocol describes a luminescent ADP detection assay to measure the activity of a kinase in the presence of this compound.
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin A)
-
Substrate (e.g., Histone H1 peptide)[4]
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO. Then, dilute further in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Prepare a solution of the kinase and substrate in Kinase Assay Buffer.
-
Prepare an ATP solution in Kinase Assay Buffer at a concentration that is at or near the Km of the kinase for ATP.
-
-
Assay Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control (DMSO in buffer).
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Signal Detection (as per ADP-Glo™ protocol): [21][23]
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Cell-Based Assay Protocol (Western Blot for Rb Phosphorylation)
This protocol describes how to assess the inhibition of CDK2 activity in cells by measuring the phosphorylation status of its substrate, the Retinoblastoma protein (Rb).
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Rb (Ser807/811) and Mouse anti-total Rb
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach and grow to 70-80% confluency.
-
Prepare dilutions of this compound in cell culture medium from a DMSO stock.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification: [17][25]
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb and total Rb overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities for phospho-Rb and total Rb. Normalize the phospho-Rb signal to the total Rb signal to determine the extent of inhibition.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CDK signaling pathway showing this compound's inhibition of CDK1 and CDK2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Meaningful relationships: the regulation of the Ras/Raf/MEK/ERK pathway by protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of the cyclin-dependent kinase inhibitor this compound on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. apexbt.com [apexbt.com]
- 13. This compound [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 16. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ulab360.com [ulab360.com]
- 22. ulab360.com [ulab360.com]
- 23. promega.com [promega.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Olomoucine Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Olomoucine, a first-generation cyclin-dependent kinase (CDK) inhibitor. Our aim is to help you address and manage the variability often encountered in experimental results, ensuring the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a purine (B94841) derivative that functions as an ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs).[1][2] By binding to the ATP pocket on the kinase, it prevents the phosphorylation of target substrates, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[3]
Q2: Which CDKs are inhibited by this compound?
A2: this compound exhibits inhibitory activity against a range of CDKs, with the most pronounced effects on CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[2][4] It is important to note that its selectivity is not absolute, and it can inhibit other kinases, such as ERK1/p44 MAP kinase, at higher concentrations.[2]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO and ethanol (B145695). For long-term storage, the solid compound should be kept at -20°C under desiccating conditions, where it can remain stable for up to 12 months. Stock solutions in DMSO are also stable for extended periods when stored at -20°C. To minimize degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Why am I observing high levels of cytotoxicity in my experiments?
A4: High cytotoxicity can arise from several factors. The concentration of this compound may be too high for your specific cell line, leading to apoptosis.[5] It is also possible that prolonged exposure, even at a lower concentration, is inducing cell death. The sensitivity of your cell line to the solvent (e.g., DMSO) should also be considered a potential source of cytotoxicity.
Troubleshooting Guide
Issue 1: Inconsistent or No Observable Effect on Cell Cycle
Possible Causes:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the target CDKs in your cell line. The optimal concentration is highly cell-line dependent.
-
Insufficient Incubation Time: The time required to observe cell cycle arrest can vary significantly between different cell types. A short incubation period may not be sufficient for a significant portion of the cell population to accumulate at the G1 or G2/M checkpoints.
-
Drug Inactivation: this compound may degrade in cell culture medium over long incubation periods. This can lead to a decrease in the effective concentration of the inhibitor over time.
-
Low Cell Permeability: Some studies suggest that this compound may have insufficient permeability across the cell membrane in certain cell lines, which could explain a lower-than-expected activity.[6]
-
Cell Line Resistance: The cell line you are using may have intrinsic resistance mechanisms to CDK inhibitors, such as alterations in cell cycle checkpoint proteins or compensatory signaling pathways.[7]
Solutions:
-
Perform a Dose-Response Experiment: To determine the optimal concentration, it is crucial to perform a dose-response experiment (e.g., using an MTS or MTT assay) to determine the EC50 value for your specific cell line.
-
Conduct a Time-Course Experiment: Treat your cells with a fixed concentration of this compound and analyze the cell cycle distribution at various time points (e.g., 12, 24, 48, and 72 hours) to identify the optimal treatment duration.
-
Replenish this compound in Long-Term Experiments: For experiments lasting longer than 24-48 hours, consider replenishing the cell culture medium with fresh this compound to maintain a consistent effective concentration.
-
Verify Target Engagement: If you continue to observe a lack of effect, consider performing a Western blot to assess the phosphorylation status of downstream CDK targets, such as the Retinoblastoma protein (Rb), to confirm that this compound is engaging its intended targets within the cell.
Issue 2: High Variability in Results Between Experiments
Possible Causes:
-
Inconsistent Cell Seeding Density: The initial number of cells seeded can significantly influence the effective concentration of the drug per cell and the overall dynamics of the cellular response.
-
Fluctuations in Drug Potency: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation and a reduction in its inhibitory activity.
-
Variability in Cell Health and Passage Number: Using cells at different growth phases or from a wide range of passage numbers can introduce significant variability in their response to treatment.
-
Inconsistent Solvent Concentration: Even small variations in the final concentration of the solvent (e.g., DMSO) can impact cell viability and proliferation, contributing to experimental noise.
Solutions:
-
Standardize Cell Seeding: Ensure that a consistent number of viable cells is seeded for each experiment. It is good practice to perform a cell count immediately before plating.
-
Proper Aliquoting and Storage: Aliquot the this compound stock solution upon initial preparation to minimize freeze-thaw cycles. Store aliquots at -20°C and protect them from light.
-
Maintain Consistent Cell Culture Practices: Use cells within a defined and narrow passage number range. Ensure cells are in the exponential growth phase at the start of each experiment.
-
Use a Consistent Final Solvent Concentration: Prepare a consistent final concentration of the solvent in all wells, including vehicle controls, to account for any solvent-specific effects.
Data Presentation
Table 1: Inhibitory Activity of this compound against Protein Kinases
| Target Kinase | IC50 (µM) |
| CDK1 (CDC2)/cyclin B | 7.0[2][4] |
| CDK2/cyclin A | 7.0[2][4] |
| CDK2/cyclin E | 7.0[2][4] |
| CDK5/p35 | 3.0[2][4] |
| ERK1/p44 MAPK | 25.0[2][4] |
Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| KB 3-1 | Cervical Carcinoma | 45[6] |
| MDA-MB-231 | Breast Cancer | 75[6] |
| Evsa-T | Breast Cancer | 85[6] |
| MR65 | Non-small Cell Lung Cancer | Not specified, but affects G1 and S phase transits[3][8] |
| CHP-212 | Neuroblastoma | Dose-dependent inhibition of G1/S and G2/M transitions[8] |
| HL-60 | Leukemia | Stronger antiproliferative effect compared to HeLa cells[5] |
Table 3: Solubility of this compound
| Solvent | Solubility |
| DMSO | 20 mg/mL[4] |
| Ethanol | 10 mg/mL[4] |
| DMF | 30 mg/mL[4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[4] |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using an MTS Assay
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 200 µM).
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with the desired concentration of this compound (determined from your dose-response experiment) or a vehicle control (DMSO).
-
-
Cell Harvesting and Fixation:
-
At the end of the treatment period (e.g., 24 or 48 hours), harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by slowly adding ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content.
-
Mandatory Visualizations
Caption: Inhibition of the G1/S transition by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular effects of this compound, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Is this compound, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of the cyclin-dependent kinase inhibitor this compound on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Olomoucine
Olomoucine Technical Support Center
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling this compound, alongside troubleshooting advice and experimental protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a purine (B94841) derivative that functions as a competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] It acts by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of target substrates essential for cell cycle progression.[1][3] Its primary targets include CDC2/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E, and CDK5/p35.[1][2][4][5] This inhibition typically leads to cell cycle arrest, most commonly in the G1 phase.[1][6][7]
Q2: How should I store this compound? A2:
-
Solid Form: this compound as a crystalline solid should be stored at -20°C under desiccating conditions.[1][7][8] It is stable for at least four years under these conditions.[1]
-
Stock Solutions: After reconstituting in a solvent like DMSO, it is recommended to create aliquots and freeze them at -20°C.[2][9] DMSO stock solutions are reported to be stable for up to 6 months at -20°C.[2] Avoid repeated freeze-thaw cycles.[10]
Q3: What is the recommended solvent for preparing this compound stock solutions? A3: The most common and recommended solvent is DMSO.[2] this compound is soluble in DMSO at concentrations up to 50 mM. It is also soluble in other solvents such as ethanol (B145695) and DMF.[1][5] For detailed solubility information, refer to the data table below.
Q4: What are the expected cellular effects of this compound treatment? A4: The primary cellular effect is the induction of cell cycle arrest, typically at the G1/S and G2/M transitions.[11] This is observed as an accumulation of cells in the G1 phase of the cell cycle.[6] In some cell lines and at higher concentrations or longer exposure times, this compound can also induce apoptosis.[9]
Quantitative Data Summary
For ease of reference, the following tables summarize the solubility and inhibitory potency of this compound.
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Reference |
| DMSO | 20 mg/mL to 50 mM | [1] |
| Ethanol | 10 mg/mL to 25 mM | [1][5] |
| DMF | 30 mg/mL | [1][5] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Table 2: Inhibitory Activity of this compound (IC₅₀)
| Target Kinase | IC₅₀ Value (µM) | Reference |
| CDC2/cyclin B | 7 | [1][2][4] |
| Cdk2/cyclin A | 7 | [1][2][4] |
| Cdk2/cyclin E | 7 | [1][2][4] |
| CDK5/p35 | 3 | [1][2][4] |
| ERK1/p44 MAP kinase | 25 | [1][2][4] |
| Cdk4/cyclin D | >1000 | [2] |
| Cdk6/cyclin D3 | >250 | [2] |
Troubleshooting Guide
Issue 1: Incomplete or no cell cycle arrest is observed after treatment.
-
Possible Cause 1: Sub-optimal Concentration. The IC₅₀ values can vary between cell lines. The concentration used may be too low to effectively inhibit the target CDKs in your specific model.
-
Solution: Perform a dose-response experiment, testing a range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal effective concentration for your cell line.[9]
-
-
Possible Cause 2: Insufficient Incubation Time. The time required to observe significant cell cycle arrest can vary depending on the cell line's doubling time and metabolic rate.
-
Solution: Conduct a time-course experiment. Treat cells with a fixed, effective concentration of this compound and analyze cell cycle distribution at multiple time points (e.g., 12, 24, 48 hours) to find the optimal treatment duration.[9]
-
-
Possible Cause 3: Drug Inactivation. this compound may degrade or be metabolized in cell culture medium during long incubation periods.
-
Solution: For experiments lasting longer than 24 hours, consider replenishing the culture medium with fresh this compound every 24-48 hours to maintain a stable concentration.[9]
-
-
Possible Cause 4: Cell Permeability. Some cell lines may have low membrane permeability to this compound, reducing its intracellular effective concentration.[6]
-
Solution: While challenging to address directly, ensure that other parameters like concentration and incubation time are fully optimized. If the issue persists, consider a different CDK inhibitor with better-reported cell permeability.
-
Issue 2: High levels of cell death or unexpected cytotoxicity are observed.
-
Possible Cause 1: Concentration is too high. While effective for cell cycle arrest, concentrations of this compound that are too high can induce apoptosis or non-specific cytotoxic effects.[9]
-
Solution: Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that maximizes cell cycle arrest while minimizing cell death.
-
-
Possible Cause 2: Prolonged Incubation. Continuous, long-term exposure to this compound can push cells towards an apoptotic fate, even at lower concentrations.[9]
-
Solution: Reduce the incubation time. Use the minimum duration required to achieve the desired level of G1 arrest as determined from your time-course experiment.
-
Issue 3: Results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding Density. The initial number of cells can affect the dynamics of cell cycle arrest and the effective drug-to-cell ratio.
-
Possible Cause 2: Instability of Stock Solution. Improper storage or multiple freeze-thaw cycles can lead to the degradation of the this compound stock solution.
-
Solution: Prepare fresh stock solutions regularly.[10] Aliquot stock solutions upon initial preparation to avoid repeated freeze-thaw cycles and store them protected from light at -20°C.
-
-
Possible Cause 3: Cell Culture Conditions. Factors like high cell passage number, confluency levels, or variations in media supplements can alter cellular responses.
-
Solution: Use cells with a consistent and low passage number. Ensure cells are in the exponential growth phase and at a consistent confluency level (e.g., 50-70%) at the time of treatment.
-
Visualizations and Diagrams
Caption: Mechanism of action for this compound as an ATP-competitive CDK inhibitor.
Caption: Experimental workflow for cell cycle analysis using this compound.
Caption: Troubleshooting logic for absence of this compound-induced cell cycle arrest.
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound Stock Solution
-
Preparation: Before opening, bring the vial of solid this compound to room temperature to prevent moisture condensation.
-
Reconstitution: Add the appropriate volume of high-purity DMSO to the vial to achieve a desired high-concentration stock (e.g., 10-20 mM). For example, to make a 10 mM stock from 1 mg of this compound (MW: 298.34 g/mol ), add 335.2 µL of DMSO.
-
Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.
Protocol 2: Induction and Analysis of Cell Cycle Arrest by Flow Cytometry
This protocol provides a general framework for assessing this compound's effect on the cell cycle.[9]
-
Cell Seeding: Seed your cells of interest into 6-well plates at a density that will ensure they are in an exponential growth phase and do not exceed 70-80% confluency by the end of the experiment. Allow cells to adhere and recover overnight.
-
Treatment: The next day, remove the existing medium and replace it with fresh medium containing the desired concentration of this compound. Include a vehicle-only control group (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 24 hours).
-
Cell Harvesting:
-
Collect the culture medium from each well, as it may contain floating (apoptotic or mitotic) cells.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in the residual PBS and, while gently vortexing, slowly add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[9]
-
Incubate at -20°C for a minimum of 2 hours (overnight is also acceptable).[9]
-
-
Staining:
-
Centrifuge the fixed cells and carefully discard the ethanol.
-
Wash the pellet with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in a propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.[9]
-
-
Flow Cytometry:
-
Analyze the DNA content of the stained cells using a flow cytometer.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for accurate analysis.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA histogram and quantify the percentage of cells in the G1, S, and G2/M phases for both control and treated samples. An effective treatment will show a significant increase in the G1 population compared to the vehicle control.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS 101622-51-9 | Tocris Bioscience [tocris.com]
- 8. This compound II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Inhibitory Effect of Olomoucine on CDK1: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricate regulation of the cell cycle, Cyclin-Dependent Kinase 1 (CDK1) represents a pivotal therapeutic target. Olomoucine, a purine (B94841) derivative, was one of the first generation of CDK inhibitors to be identified. This guide provides an objective comparison of this compound's performance against other common CDK1 inhibitors, supported by experimental data and detailed protocols to aid in the validation of its inhibitory effects.
Comparative Analysis of CDK1 Inhibitors
This compound functions as an ATP-competitive inhibitor of CDKs.[1] Its efficacy is often compared with other small molecule inhibitors that target the same family of kinases. The following tables summarize the inhibitory activity of this compound and a selection of alternative compounds against CDK1 and other kinases, providing a clear comparison of their biochemical potency and selectivity. It is important to note that IC50 and Ki values can vary between studies depending on the specific assay conditions.[2]
| Inhibitor | Target Kinase | IC50 (µM) | Ki (µM) |
| This compound | CDK1 (CDC2)/cyclin B | 7.0 [2] | - |
| CDK2/cyclin A | 7.0[1] | - | |
| CDK2/cyclin E | 7.0[1] | - | |
| CDK5/p35 | 3.0[2] | - | |
| ERK1/p44 MAPK | 25.0[2] | - | |
| Roscovitine | CDK1/cyclin B1 | 0.65[3] | - |
| CDK2/cyclin A | 0.7[4] | - | |
| CDK2/cyclin E | 0.7[4] | - | |
| CDK5/p25 | 0.2 | - | |
| CDK7/cyclin H | 0.9 | - | |
| CDK9/cyclin T | 0.4 | - | |
| NU6027 | CDK1 | - | 2.5 [2] |
| CDK2 | - | 1.3[2] | |
| ATR | - | 0.4[2] | |
| DNA-PK | - | 2.2[2] | |
| RO-3306 | CDK1/cyclin B1 | - | 0.035 [3] |
| CDK2/cyclin A | - | 0.320 | |
| CDK2/cyclin E | - | 0.285 | |
| CDK4/cyclin D1 | - | > 20 | |
| CDK5/p25 | - | 0.305 | |
| Flavopiridol | CDK1 | 0.03 | - |
| CDK2 | 0.1 | - | |
| CDK4 | 0.1 | - | |
| CDK6 | 0.1 | - | |
| Purvalanol A | CDK1/cyclin B | 0.004 | - |
| CDK2/cyclin A | 0.004 | - | |
| CDK2/cyclin E | 0.004 | - | |
| CDK4/cyclin D1 | 0.8 | - |
Note: IC50 is the half-maximal inhibitory concentration, and Ki is the inhibition constant. A lower value indicates higher potency.
Mechanism of Action and Signaling Pathways
This compound and the compared inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the CDK enzyme, preventing the phosphorylation of key substrate proteins essential for cell cycle progression.[2][3] Inhibition of CDK1 primarily affects the G2/M transition of the cell cycle.[2]
Caption: Simplified CDK1 signaling pathway and the point of intervention for this compound.
Experimental Protocols
To validate the inhibitory effect of this compound on CDK1, a series of in vitro and cell-based assays are typically employed.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified CDK1/Cyclin B.
Materials:
-
Recombinant human CDK1/Cyclin B enzyme
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Histone H1 (as a substrate)
-
This compound and other test inhibitors
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
Procedure (Radiometric):
-
Prepare a reaction mixture containing kinase buffer, recombinant CDK1/Cyclin B, and Histone H1.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.
Cell-Based Assays
a) Cell Cycle Analysis by Flow Cytometry:
This method assesses the effect of this compound on cell cycle progression. CDK1 inhibition is expected to cause a G2/M phase arrest.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
b) Western Blot Analysis of Downstream Targets:
This technique is used to measure the phosphorylation status of CDK1 substrates.
Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-CDK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Experimental Workflow Visualization
The following diagram outlines a general workflow for validating a CDK1 inhibitor.
Caption: A general experimental workflow for validating a CDK1 inhibitor.
References
A Comparative Guide to Olomoucine and Roscovitine: First and Second-Generation CDK Inhibitors
In the landscape of cell cycle research and oncology drug development, cyclin-dependent kinase (CDK) inhibitors have emerged as a critical class of therapeutic agents. Among the pioneering purine-based inhibitors, Olomoucine and its more potent successor, Roscovitine (also known as Seliciclib), have been instrumental in elucidating the roles of CDKs in cellular proliferation and apoptosis. This guide provides a detailed, objective comparison of these two seminal molecules, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
Mechanism of Action: Competitive ATP Inhibition
Both this compound and Roscovitine are 2,6,9-trisubstituted purines that exert their inhibitory effects by competing with ATP for binding to the catalytic cleft of CDKs.[1] This competitive inhibition prevents the phosphorylation of key substrates, thereby blocking cell cycle progression and, in many cases, inducing apoptosis. Roscovitine, a derivative of this compound, was developed through structural modifications that enhanced its binding affinity and cellular potency.[2]
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound and Roscovitine, compiled from various studies.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)
| Kinase Target | This compound (µM) | Roscovitine (µM) |
| CDK1/cyclin B | 7 | 0.65 - 0.7 |
| CDK2/cyclin A | 7 | 0.7 |
| CDK2/cyclin E | 7 | 0.1 - 0.7 |
| CDK5/p25 | 3 | 0.16 - 0.2 |
| CDK7/cyclin H | - | 0.49 - 0.8 |
| CDK9/cyclin T | - | - |
| ERK1 (p44 MAPK) | 25 | 14 - 34 |
| ERK2 (p42 MAPK) | - | 14 |
Data compiled from multiple sources. Note that IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Effects
| Effect | This compound | Roscovitine |
| Cell Cycle Arrest | G1, S, and G2/M phase arrest observed in various cell lines. | Potent induction of G1, S, and G2/M phase arrest at lower concentrations than this compound. |
| Apoptosis Induction | Induces apoptosis at higher concentrations. | More potent inducer of apoptosis. |
| Anti-proliferative Activity (Average IC50 across NCI-60 cell line panel) | 60.3 µM | 16 µM |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
In Vitro Kinase Assay (using Histone H1 as a substrate)
Objective: To determine the in vitro inhibitory activity of this compound and Roscovitine on CDK activity.
Materials:
-
Recombinant active CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin E)
-
Histone H1 (substrate)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 10 mM MgCl₂)
-
Test compounds (this compound, Roscovitine) dissolved in DMSO
-
P81 phosphocellulose paper (for radiolabeling method)
-
Phosphoric acid (for washing)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and Roscovitine in kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific CDK/cyclin complex, and Histone H1.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective reactions.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
For radiolabeling method:
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For ADP-Glo™ method:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol.
-
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To analyze the effect of this compound and Roscovitine on cell cycle distribution.
Materials:
-
Cultured cells of interest
-
This compound and Roscovitine
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Roscovitine, or DMSO (vehicle control) for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells (including floating cells for apoptotic populations) by trypsinization (if adherent) and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound and Roscovitine.
Materials:
-
Cultured cells of interest
-
This compound and Roscovitine
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound, Roscovitine, or DMSO as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour. The different cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
This compound laid the groundwork for the development of purine-based CDK inhibitors, demonstrating the therapeutic potential of targeting the cell cycle. Roscovitine, its more potent derivative, exhibits significantly improved inhibitory activity against key CDKs and greater cellular efficacy in inducing cell cycle arrest and apoptosis. The choice between these two inhibitors will depend on the specific experimental goals, with Roscovitine being the preferred agent for studies requiring higher potency and cellular activity. The experimental protocols and workflows provided in this guide offer a framework for the rigorous evaluation of these and other CDK inhibitors in a research setting.
References
A Comparative Guide to the Anti-inflammatory Effects of Olomoucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the anti-inflammatory properties of Olomoucine, a cyclin-dependent kinase (CDK) inhibitor, in comparison to the well-established anti-inflammatory agents, Dexamethasone (B1670325) and Indomethacin (B1671933). The information is compiled from preclinical studies to offer an objective analysis supported by experimental data.
Executive Summary
This compound has demonstrated notable anti-inflammatory effects by inhibiting the production of key inflammatory mediators. Its primary mechanism of action involves the downregulation of the NF-κB signaling pathway. While direct comparative studies with Dexamethasone and Indomethacin are limited, this guide synthesizes available data to facilitate an informed assessment of this compound's potential as an anti-inflammatory agent.
Data Presentation: Quantitative Comparison of Anti-inflammatory Activity
| Compound | Inflammatory Mediator | Cell Type | Stimulus | IC50 / % Inhibition |
| This compound | Nitric Oxide (NO) | RAW 264.7 | LPS | Reduction observed at 75 µM[1][2] |
| iNOS (gene expression) | RAW 264.7 | LPS | Diminished[1][2] | |
| Pro-inflammatory cytokines (gene expression) | RAW 264.7 | LPS | Diminished[1][2] | |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | LPS | Significant reduction at 1 µM |
| TNF-α | RAW 264.7 | LPS | Significant suppression at 1 µM[3] | |
| IL-6 | RAW 264.7 | LPS | Significant inhibition | |
| Indomethacin | Nitric Oxide (NO) | RAW 264.7 | LPS | ~50-100 µM |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | ~5 µM | |
| TNF-α | RAW 264.7 | LPS | >100 µM |
Note: Data is compiled from multiple sources and experimental conditions may vary. The provided values should be considered as indicative.
Signaling Pathways and Mechanisms of Action
This compound's Anti-inflammatory Signaling Pathway
This compound, a cyclin-dependent kinase (CDK) inhibitor, exerts its anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, TNF-α, and IL-6. This compound has been shown to reduce the phosphorylation of IKK, thereby preventing IκBα degradation and inhibiting NF-κB activation.[1] This ultimately leads to a reduction in the production of key inflammatory mediators.
Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard in the field and can be adapted for the evaluation of novel anti-inflammatory compounds.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with various concentrations of this compound, Dexamethasone, or Indomethacin for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Methodology:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
-
Western Blot Analysis for iNOS Protein Expression
-
Objective: To determine the effect of the test compounds on the protein expression of inducible nitric oxide synthase (iNOS).
-
Methodology:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.
-
The total protein concentration of the cell lysates is determined using a protein assay kit (e.g., BCA assay).
-
Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for iNOS. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Objective: To quantify the secretion of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.
-
Methodology:
-
The levels of TNF-α and IL-6 in the cell culture supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, a 96-well plate is coated with a capture antibody specific for either TNF-α or IL-6.
-
The collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the cytokine is added, followed by incubation.
-
Avidin-HRP or streptavidin-HRP is then added to the wells.
-
A substrate solution is added to produce a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).
-
The concentration of the cytokine in the samples is calculated from the standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound.
Caption: A generalized workflow for in vitro anti-inflammatory screening.
Conclusion
This compound demonstrates clear anti-inflammatory properties by inhibiting the NF-κB signaling pathway, leading to a reduction in the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages. While the available data indicates its potential, a direct and comprehensive quantitative comparison with established anti-inflammatory drugs like Dexamethasone and Indomethacin is challenging due to the limited availability of dose-response studies and IC50 values for this compound. Further research is warranted to fully elucidate the therapeutic potential of this compound in inflammatory conditions and to establish a more definitive comparative profile against standard anti-inflammatory agents. This guide provides a foundational overview for researchers and professionals in the field of drug development to inform future investigations into this promising compound.
References
- 1. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclin-dependent kinases by this compound and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of dexamethasone and indomethacin on Tenon's capsule fibroblasts: Implications for glaucoma surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Olomoucine vs. Olomoucine II: A Comparative Analysis of Antiviral Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of Olomoucine and its second-generation derivative, this compound II. Supported by experimental data, this document details their efficacy against various viruses, outlines the methodologies used in key experiments, and visualizes the underlying mechanisms of action.
This compound and this compound II are purine (B94841) derivatives known to inhibit cyclin-dependent kinases (CDKs), cellular enzymes that are crucial for both cell cycle regulation and transcription. By targeting these host-cell kinases, these compounds can effectively disrupt the replication of a wide range of viruses. Experimental evidence indicates that this compound II generally exhibits more potent antiviral activity at lower concentrations compared to its predecessor.
Quantitative Assessment of Antiviral Efficacy
The antiviral activities of this compound and this compound II have been quantified against a panel of DNA and RNA viruses. The half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit viral replication by 50%, is a key metric for comparison. The data presented below is derived from in vitro studies and showcases the comparative potency of these compounds alongside standard antiviral agents.
| Virus | Cell Line | This compound II IC50 (µM) | Roscovitine (B1683857) (this compound derivative) IC50 (µM) | Reference Antiviral | Reference Antiviral IC50 (µM) |
| DNA Viruses | |||||
| Herpes Simplex Virus-1 (HSV-1) | HFFF | 5.0 | >20 | Acyclovir | 0.4 |
| Herpes Simplex Virus-2 (HSV-2) | HFFF | 4.7 | >20 | Acyclovir | 1.2 |
| Human Adenovirus-4 (Ad4) | A549 | 2.4 | 15.0 | Cidofovir (B1669016) | 10.0 |
| Human Cytomegalovirus (HCMV) | HFFF | 3.2 | 18.0 | Cidofovir | 0.5 |
| Vaccinia Virus (VV) | HFFF | 3.8 | >20 | Iodo-deoxyuridine | 4.0 |
| RNA Viruses | |||||
| Measles Virus (MV) | Vero | >20 | >20 | Not Applicable | Not Applicable |
| Influenza Virus (IV) | MDCK | >20 | >20 | Not Applicable | Not Applicable |
Data compiled from studies by Holcakova et al.[1][2][3]
Mechanism of Action: Inhibition of Viral Transcription
The primary antiviral mechanism of both this compound and this compound II is the inhibition of host cell cyclin-dependent kinases, particularly CDK7 and CDK9.[4] These kinases are essential for the transcription of viral genes. They function by phosphorylating the C-terminal domain (CTD) of RNA polymerase II, which is a critical step for the initiation and elongation of transcription. By blocking the activity of CDK7 and CDK9, this compound and its derivatives prevent the expression of viral genes, thereby halting viral replication.[4] This host-targeting mechanism makes them less susceptible to the development of viral resistance compared to drugs that target viral enzymes directly.[4] this compound II has a higher affinity for CDK9 than roscovitine (a closely related this compound derivative), which contributes to its enhanced antiviral effects.[1]
Caption: Mechanism of antiviral action via CDK inhibition.
Synergistic Effects with DNA Polymerase Inhibitors
A significant finding is the potent synergistic effect observed when this compound II is used in combination with a direct-acting antiviral agent like cidofovir, which is a DNA polymerase inhibitor.[4] In studies with Human Adenovirus-4, the combination of this compound II and cidofovir resulted in an almost complete elimination of infectious virus progeny.[1][2][3] This suggests that a dual-pronged approach, targeting both host transcription and viral DNA replication, could be a highly effective antiviral strategy.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the antiviral activity of this compound and this compound II.
Plaque Reduction Assay
This assay is used to determine the IC50 value of an antiviral compound.
-
Cell Seeding: Confluent monolayers of appropriate host cells (e.g., HFFF for HSV, A549 for Ad4) are prepared in tissue culture flasks.
-
Viral Infection: Cells are infected with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel) mixed with various concentrations of the test compound (this compound, this compound II) or a reference antiviral.
-
Incubation: The treated cells are incubated for a period that allows for the formation of visible plaques (areas of cell death caused by viral replication).
-
Plaque Visualization and Counting: The cell monolayers are stained (e.g., with crystal violet), and the number of plaques in the treated wells is counted and compared to the number in untreated control wells.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[1]
Cytotoxicity Assay (WST-1 Assay)
This assay is performed to determine the concentration of the compound that is toxic to the host cells (CC50).
-
Cell Seeding and Treatment: Host cells are seeded in microtiter plates and treated with a range of concentrations of the test compound.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, 72 hours).
-
WST-1 Reagent Addition: The WST-1 reagent is added to each well. This reagent is converted to a colored formazan (B1609692) dye by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a spectrophotometer at 450 nm.
-
CC50 Calculation: The CC50 value is the concentration of the compound that reduces cell viability (and thus absorbance) by 50% compared to untreated cells.[1]
Caption: General workflow for a plaque reduction assay.
References
- 1. The inhibitor of cyclin-dependent kinases, this compound II, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitor of cyclin-dependent kinases, this compound II, exhibits potent antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of Olomoucine and its Alternatives in Tumor Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Preclinical Anti-Tumor Activity of Cyclin-Dependent Kinase Inhibitors
The dysregulation of cyclin-dependent kinases (CDKs) is a cornerstone of cancer pathogenesis, making them a prime target for therapeutic intervention. This guide provides a comparative analysis of the in vivo efficacy of Olomoucine and two well-characterized CDK inhibitors, Flavopiridol and Roscovitine (B1683857) (also known as Seliciclib), in various tumor models. While all three compounds target the cell cycle machinery, the extent of their preclinical validation in vivo, particularly concerning anti-tumor efficacy, varies significantly.
At a Glance: Comparative Efficacy and Specificity
While this compound has been instrumental as a research tool for studying the cell cycle, its in vivo anti-tumor efficacy is less documented in publicly available literature compared to Flavopiridol and Roscovitine. Flavopiridol, a pan-CDK inhibitor, and Roscovitine, which shows selectivity for certain CDKs, have both been more extensively evaluated in preclinical xenograft models, demonstrating significant tumor growth inhibition across a range of cancer types.
Quantitative In Vivo Efficacy: A Comparative Summary
The following tables summarize the in vivo anti-tumor activity of this compound, Flavopiridol, and Roscovitine in various preclinical tumor models. It is important to note the disparity in the volume of available data for each compound.
Table 1: In Vivo Anti-Tumor Activity of this compound
| Tumor Model | Animal Model | Dosing Regimen | Key Outcomes |
| Spontaneous Melanoma | Dog | 8 mg/kg, intravenous injection, once daily for 7 days | Induced programmed cell death of cancer cells.[1] |
| Various Tumor Cell Lines | In Vitro | N/A | Inhibited growth of a variety of human cell lines including rhabdomyosarcoma, breast cancer, and others.[2] |
Table 2: In Vivo Anti-Tumor Activity of Flavopiridol
| Tumor Model | Animal Model | Dosing Regimen | Key Outcomes |
| Rhabdoid Tumor Xenograft (G401 cells) | SCID mice | 7.5 mg/kg, 5 days/week for 2 weeks | Significant inhibition of xenografted rhabdoid tumor growth. |
| Cholangiocarcinoma Xenograft (KKU-213 cells) | Balb/c RJ mice | 5 and 7.5 mg/kg | Significantly reduced tumor volume and weight in a dose-dependent fashion. |
| Rat Bladder Cancer | Rats | 0.1 mg/kg, 3 times weekly for 3 weeks | 7 out of 12 animals were tumor-free. |
| Head and Neck Squamous Cell Carcinoma Xenograft (HN12 cells) | Athymic nu/nu mice | 5 mg/kg/day, intraperitoneally for 5 consecutive days | Potent antitumor activity. |
Table 3: In Vivo Anti-Tumor Activity of Roscovitine (Seliciclib)
| Tumor Model | Animal Model | Dosing Regimen | Key Outcomes |
| Human Colon Cancer Xenograft (LoVo cells) | CD1 nude mice | 100 mg/kg, intraperitoneally, 3 times daily for 5 days | 45% reduction in tumor growth compared to control.[3] |
| Human Uterine Carcinoma Xenograft (MESSA-DX5 cells) | CD1 nude mice | 500 mg/kg, orally, 3 times daily for 4 days | 62% reduction in tumor growth.[3] |
| Breast Cancer Xenograft (MCF7) | Nude mice | Not specified | Enhanced the antitumor effect of doxorubicin (B1662922) without increased toxicity. |
| Hormone Therapy-Resistant Breast Cancer Xenografts | Not specified | 100 mg/kg, orally | Significantly smaller tumor volumes and sizes.[3] |
| Human Colon Cancer Xenograft (HCT116) | Nude mice | 500 mg/kg, orally | 79% reduction in tumor growth compared to controls at day 5.[3] |
Mechanism of Action: Targeting the Cell Cycle Engine
This compound, Flavopiridol, and Roscovitine are all competitive inhibitors of the ATP-binding site of CDKs.[1] By blocking the activity of these crucial enzymes, they prevent the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1/S and G2/M transitions, and in many cases, apoptosis.[2][3]
Flavopiridol is considered a "pan-CDK inhibitor" due to its broad activity against multiple CDKs. In contrast, Roscovitine exhibits a degree of selectivity, with potent inhibition of CDK1, CDK2, CDK5, and CDK7, but is a poor inhibitor of CDK4 and CDK6.[3] this compound also inhibits several CDKs, including CDC2/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E.[1]
Caption: General mechanism of cell cycle arrest by CDK inhibitors.
Experimental Protocols: A Guide to In Vivo Efficacy Studies
The following is a generalized protocol for evaluating the in vivo efficacy of CDK inhibitors in a subcutaneous xenograft model. Specific parameters such as cell line, animal strain, and dosing regimen should be optimized for each study.
1. Cell Culture and Animal Models:
-
Cell Lines: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animals: Immunocompromised mice (e.g., athymic nude, SCID, or NOD/SCID) are typically used for xenograft studies.
2. Tumor Implantation:
-
Tumor cells are harvested, washed, and resuspended in a sterile medium (e.g., PBS or saline), often mixed with an extracellular matrix like Matrigel to improve tumor take rate.
-
A specific number of cells (typically 1 x 10^6 to 10 x 10^7) is injected subcutaneously into the flank of the mice.
3. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), animals are randomized into control and treatment groups.
-
The investigational compound (e.g., this compound, Flavopiridol, or Roscovitine) is administered according to the specified dosing regimen (e.g., intraperitoneally or orally). The control group receives the vehicle used to dissolve the compound.
-
Animal body weight is monitored as an indicator of toxicity.
4. Endpoint and Data Analysis:
-
The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as a percentage.
Caption: A typical workflow for in vivo anti-tumor efficacy studies.
Comparative Aspects and Concluding Remarks
This guide highlights the landscape of in vivo preclinical data for this compound and its more clinically advanced alternatives, Flavopiridol and Roscovitine.
Caption: Comparative availability of in vivo efficacy data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular effects of this compound, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Olomoucine and Newer Generation CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cell cycle research and oncology, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as critical tools and therapeutic agents. This guide provides an objective, data-driven comparison of the first-generation CDK inhibitor, Olomoucine, with the newer generation of highly selective CDK inhibitors, exemplified by the FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. This comparison is intended to aid researchers in selecting the appropriate inhibitor for their experimental needs by providing a clear overview of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action: From Broad Spectrum to High Selectivity
Both this compound and the newer generation CDK inhibitors function as ATP-competitive inhibitors, targeting the ATP-binding pocket of CDKs to prevent the phosphorylation of their substrates, thereby inducing cell cycle arrest.[1] However, a critical distinction lies in their target selectivity.
This compound , a purine (B94841) derivative, is considered a first-generation, broad-spectrum CDK inhibitor.[2] It demonstrates activity against several CDKs, including CDC2 (CDK1), CDK2, and CDK5, which are involved in various phases of the cell cycle.[2][3] This broader specificity can be useful for studying general cell cycle arrest but may lead to more off-target effects in a therapeutic context.
In contrast, newer generation CDK inhibitors like Palbociclib, Ribociclib, and Abemaciclib were developed for high selectivity towards CDK4 and CDK6.[1][4] These kinases, in complex with D-type cyclins, are pivotal in the G1 to S phase transition of the cell cycle.[1][5] Their hyperactivity is a hallmark of many cancers, particularly hormone receptor-positive (HR+) breast cancer.[1] The high selectivity of these inhibitors is designed to minimize off-target effects and enhance their therapeutic window.[4]
Below is a diagram illustrating the general CDK-Cyclin signaling pathway and the points of intervention for these inhibitors.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory activity of this compound and the newer generation CDK inhibitors against a panel of CDKs. It is important to note that the IC50 values presented are compiled from different studies and may have been determined under varying experimental conditions. Therefore, these values should be interpreted as a relative guide to potency and selectivity rather than a direct absolute comparison.
Table 1: Inhibitory Activity (IC50) of CDK Inhibitors
| Target Kinase | This compound (µM) | Palbociclib (µM) | Ribociclib (µM) | Abemaciclib (µM) |
| CDK1/cyclin B | 7[2][3] | >10 | >10 | 0.098 |
| CDK2/cyclin A | 7[2][3] | >10 | >10 | 0.04 |
| CDK2/cyclin E | 7[2][3] | >10 | >10 | 0.04 |
| CDK4/cyclin D1 | - | 0.011 | 0.01 | 0.002 |
| CDK5/p35 | 3[2][3] | - | - | - |
| CDK6/cyclin D3 | - | 0.016 | 0.039 | 0.009 |
| ERK1/p44 MAPK | 25[2][3] | - | - | - |
Data compiled from multiple sources. Direct comparison should be made with caution.
The data clearly illustrates the shift in selectivity. This compound displays micromolar potency against multiple CDKs. In contrast, Palbociclib, Ribociclib, and Abemaciclib exhibit nanomolar potency and high selectivity for CDK4 and CDK6. Notably, Abemaciclib also shows some activity against other CDKs at higher concentrations.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
In Vitro Kinase Assay (General Protocol for IC50 Determination)
This assay is fundamental for determining the direct inhibitory effect of a compound on purified enzyme activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified CDK-cyclin complexes.
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK4/Cyclin D1, CDK2/Cyclin A)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (often used at the Km concentration for each kinase)
-
Substrate (e.g., a peptide derived from the Retinoblastoma protein, Rb)
-
Test inhibitors (this compound, Palbociclib, etc.) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 384-well plate, add the diluted inhibitor or DMSO control.
-
Add the CDK/cyclin enzyme and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Below is a workflow diagram for a typical in vitro kinase assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation upon treatment with CDK inhibitors.
Objective: To determine the half-maximal effective concentration (EC50) of CDK inhibitors on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for HR+ breast cancer)
-
Complete cell culture medium
-
CDK inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the CDK inhibitors in complete culture medium. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the EC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content after treatment with CDK inhibitors.
Objective: To assess the effect of CDK inhibitors on cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
CDK inhibitors dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of CDK inhibitors or a DMSO control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
The evolution from first-generation CDK inhibitors like this compound to the highly selective newer generation inhibitors such as Palbociclib, Ribociclib, and Abemaciclib represents a significant advancement in targeted cancer therapy and research. While this compound remains a useful tool for studying broad cell cycle effects, its lower potency and broader selectivity profile contrast sharply with the nanomolar efficacy and high specificity of the newer agents for CDK4/6. This increased precision has translated into significant clinical benefits in the treatment of HR+ breast cancer. The choice of inhibitor for research purposes should be guided by the specific CDK targets of interest and the desired cellular outcome. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these important classes of molecules.
References
A Comparative Guide to the Effects of Olomoucine and Its Alternatives on Cell Cycle and Apoptosis
This guide provides a comprehensive comparison of the cyclin-dependent kinase (CDK) inhibitor Olomoucine with two common alternatives, Roscovitine (B1683857) and Purvalanol A. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on published experimental data.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound, Roscovitine, and Purvalanol A against various cyclin-dependent kinases, as well as their effects on cell proliferation.
Table 1: Comparison of IC50 Values for CDK Inhibition
| Target CDK | This compound (µM) | Roscovitine (µM) | Purvalanol A (nM) |
| CDK1/cyclin B | 7[1] | 0.65[2] | 4[3] |
| CDK2/cyclin A | 7[1] | 0.7[2] | 70[3] |
| CDK2/cyclin E | 7[1] | 0.7[2] | 35[3] |
| CDK4/cyclin D1 | >100 | >100[2] | 850[3] |
| CDK5/p35 | 3[1] | 0.2[2] | Not widely reported |
| CDK7 | Not widely reported | Inhibits | 100[4] |
| CDK9 | Not widely reported | Inhibits | Not widely reported |
| ERK1/p44 MAP kinase | 25[1] | 14-34[2] | Not widely reported |
Disclaimer: The IC50 values presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied between the cited sources.
Table 2: Comparison of Anti-proliferative Activity
| Compound | Cell Line | Assay | IC50/EC50 | Reference |
| This compound | MR65 (Non-small cell lung cancer) | Growth Inhibition | ~60.3 µM (average over 60 cell lines) | [5] |
| This compound | KB 3-1 (Cervical cancer) | Growth Inhibition | 45 µM | [6] |
| This compound | MDA-MB-231 (Breast cancer) | Growth Inhibition | 75 µM | [6] |
| Roscovitine | Average over 60 cell lines | Growth Inhibition | 16 µM | [5] |
| Roscovitine | HL-60 (Leukemia) | Viability | 17 µM | [7] |
| Roscovitine | Jurkat (Leukemia) | Viability | 24 µM | [7] |
| Roscovitine | K562 (Leukemia) | Viability | 47 µM | [7] |
| Purvalanol A | MCF-7 (Breast cancer) | Cell Viability | ~50% inhibition at 100 µM | [3] |
| Purvalanol A | MDA-MB-231 (Breast cancer) | Cell Viability | ~32% inhibition at 100 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of CDK inhibitors on cell cycle distribution.
General Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, HeLa, HL-60) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound, Roscovitine, or Purvalanol A for a specified duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate on ice or at -20°C for at least 2 hours to fix and permeabilize the cells.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and resuspend in a staining solution containing a DNA intercalating dye such as propidium (B1200493) iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI dye. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Example from a study with Purvalanol A in HeLa cells: HeLa cells were treated for 4-48 hours with Purvalanol A. The cells were then stained with propidium iodide and analyzed by flow cytometry to determine the cell cycle distribution.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by CDK inhibitors.
General Protocol:
-
Cell Culture and Treatment: Culture cells as described for the cell cycle analysis and treat with the CDK inhibitors or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells to ensure the inclusion of apoptotic cells that may have detached.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Example from a study with Roscovitine in HL-60 cells: HL-60 cells were incubated with Roscovitine for up to 24 hours. Apoptosis was assessed by observing morphological changes after Giemsa staining and by analyzing the sub-G1 peak in cell cycle analysis using flow cytometry.[7]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the action of this compound and its alternatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openpharmacologyjournal.com [openpharmacologyjournal.com]
- 7. researchgate.net [researchgate.net]
Independent Verification of Olomoucine's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Olomoucine's performance against other common cyclin-dependent kinase (CDK) inhibitors. Supported by experimental data, this document aims to facilitate an informed assessment of this compound's mechanism of action and its utility as a research tool.
This compound is a purine (B94841) derivative first identified as a selective inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2][3] By competing with ATP for the binding site on these kinases, this compound effectively blocks their catalytic activity, leading to cell cycle arrest and, in some cases, apoptosis.[1][3] This guide presents a comparative analysis of this compound with other well-established CDK inhibitors, Roscovitine and Purvalanol A, offering a comprehensive overview of their respective potencies and cellular effects.
Quantitative Comparison of CDK Inhibitor Potency
The inhibitory activity of this compound and its alternatives is most commonly quantified by their half-maximal inhibitory concentration (IC50) values against a panel of cyclin-dependent kinases. The following table summarizes these values, providing a direct comparison of their potency. It is important to note that IC50 values can vary between studies depending on the specific assay conditions.
| CDK-Cyclin Complex | This compound IC50 (µM) | Roscovitine IC50 (µM) | Purvalanol A IC50 (nM) |
| CDK1/cyclin B | 7[2][3] | 0.65[4] | 4[5][6] |
| CDK2/cyclin A | 7[2][3] | 0.7[4] | 70[5][6] |
| CDK2/cyclin E | 7[2][3] | 0.7[4] | 35[5][6] |
| CDK4/cyclin D1 | >100 | >100[7] | 850[5][6] |
| CDK5/p35 | 3[2][3] | 0.16[4] | 75[5] |
| ERK1/p44 MAP kinase | 25[2][3] | - | - |
Cellular Effects: Cell Cycle Arrest and Apoptosis
The inhibition of CDKs by these compounds directly impacts cell cycle progression. This compound has been shown to arrest cells at both the G1/S and G2/M transitions.[8][9] Similarly, Roscovitine induces cell cycle arrest, with the specific phase of arrest being dependent on the cell line and concentration used.[7] Purvalanol A also causes a reversible arrest in the G1 and G2 phases of the cell cycle.[10]
Beyond cell cycle arrest, these CDK inhibitors can also induce apoptosis. This compound has been demonstrated to trigger apoptosis in various cancer cell lines.[11] Roscovitine is also a known inducer of apoptosis.[7]
Experimental Protocols
To ensure independent verification and replication of the findings presented, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a CDK inhibitor.
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific CDK by 50%.
Materials:
-
Recombinant CDK/cyclin enzyme
-
Kinase substrate (e.g., Histone H1, Rb protein)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of substrate phosphorylation. For radioactive assays, this is done using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), a plate reader is used to measure the amount of ADP produced.[12][13][14]
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of a CDK inhibitor on the cell cycle distribution of a cell population.[15]
Objective: To determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle after treatment with a CDK inhibitor.
Materials:
-
Cultured cells
-
CDK inhibitor
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the CDK inhibitor for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by slowly adding ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.[16][17][18][19]
Western Blot Analysis of CDK Pathway Proteins
This protocol allows for the examination of changes in the expression and phosphorylation status of key proteins in the CDK signaling pathway following inhibitor treatment.[20]
Objective: To assess the effect of a CDK inhibitor on the levels of proteins such as cyclins, CDKs, and the phosphorylation of Rb.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Rb)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of the lysates.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
Visualizing the Mechanism of Action
To further elucidate the mechanism of action of this compound and its alternatives, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound-induced G1/S phase cell cycle arrest.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Workflow for cell cycle analysis using flow cytometry.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 14. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. researchgate.net [researchgate.net]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Olomoucine as a Control Compound in Kinase Inhibitor Screening: A Comparative Guide
In the landscape of kinase inhibitor screening and drug discovery, the use of well-characterized control compounds is paramount for assay validation and data interpretation. Olomoucine, a purine (B94841) derivative, has historically served as a reference compound, particularly for studies targeting cyclin-dependent kinases (CDKs). This guide provides a comprehensive comparison of this compound with other kinase inhibitor controls, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their experimental designs.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of susceptible kinases and preventing the transfer of a phosphate (B84403) group to their substrates.[1][2] Its primary targets are members of the CDK family, which are key regulators of the cell cycle.[1][3] By inhibiting CDKs, this compound can induce cell cycle arrest at the G1/S and G2/M transitions.[4][5]
Comparative Inhibitory Activity
The efficacy and selectivity of a kinase inhibitor are crucial parameters. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its analogs, Roscovitine and this compound II, as well as other commonly used kinase inhibitor controls, Staurosporine (B1682477) and Flavopiridol, against a panel of kinases.
Table 1: Inhibitory Activity (IC50, µM) of this compound and its Analogs against Cyclin-Dependent Kinases
| Kinase Target | This compound | Roscovitine (Seliciclib) | This compound II |
| CDK1/cyclin B | 7.0 | 0.7 | 7.6 |
| CDK2/cyclin A | 7.0 | 0.7 | - |
| CDK2/cyclin E | 7.0 | 0.1 | 0.1 |
| CDK4/cyclin D1 | - | - | 19.8 |
| CDK5/p35 | 3.0 | - | - |
| CDK7/cyclin H | - | 0.5 | 0.45 |
| CDK9/cyclin T | - | 0.8 | 0.06 |
Data compiled from multiple sources.[1][2][6][7] Note that IC50 values can vary depending on experimental conditions.
Table 2: Inhibitory Activity (IC50, µM) of Broad-Spectrum Kinase Inhibitor Controls
| Kinase Target | Staurosporine | Flavopiridol (Alvocidib) |
| CDK1 | - | - |
| CDK2 | - | - |
| CDK4 | - | - |
| CDK7 | - | - |
| CDK9 | - | - |
| p60v-src | 0.006 | - |
| Protein Kinase A | 0.007 | - |
| Protein Kinase C | 0.003 | - |
| CaM Kinase II | 0.02 | - |
| p38α | - | 1.34 |
| p38β | - | 1.82 |
| p38γ | - | 0.65 |
| p38δ | - | 0.45 |
Data compiled from multiple sources.[8] Staurosporine is a potent but non-selective inhibitor.[9][10] Flavopiridol inhibits a broad range of CDKs.[11][12]
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function and how they are tested, the following diagrams illustrate the CDK-mediated cell cycle regulation and a typical workflow for a kinase inhibitor screening assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 7. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavopiridol (L86 8275; NSC 649890), a new kinase inhibitor for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Olomoucine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Olomoucine, a purine (B94841) derivative and inhibitor of cyclin-dependent kinases, requires meticulous disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step logistical information for the safe management of this compound waste.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
| PPE Component | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear appropriate protective gloves to prevent skin contact. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Under normal use conditions, respiratory protection is not required. However, for spills or situations with airborne powder, a NIOSH-approved respirator may be necessary.[1] |
Always handle this compound in accordance with good industrial hygiene and safety practices.[1]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the proper disposal of solid this compound and materials contaminated with it.
1. Waste Segregation and Collection:
-
Solid this compound Waste: Unused or expired solid this compound should be collected in a designated, sealed container.
-
Contaminated Labware: Items such as pipette tips, microfuge tubes, and flasks that have come into contact with this compound should be collected separately in a clearly labeled, puncture-proof container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a designated, sealed waste bag.
2. Spill Management:
-
Personal Precautions: Ensure adequate ventilation and wear the required personal protective equipment.[1]
-
Containment and Cleanup: For spills of solid this compound, carefully sweep up the material and shovel it into a suitable, closed container for disposal.[1][2] Avoid generating dust.
-
Environmental Precautions: Do not let the product enter drains or waterways.[2] this compound is classified with a Water Hazard Class 3 (WGK 3) in Germany, indicating it is severely hazardous to water.
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Store the sealed waste containers in a designated, secure area away from incompatible materials.[1]
4. Final Disposal:
-
This compound is considered a hazardous waste.[1] Its disposal must be conducted through a licensed hazardous waste disposal company.
-
Chemical waste generators are required to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS). No specific experimental protocols for this compound disposal were cited in the provided search results beyond the general guidelines for chemical waste management. The primary directive is adherence to local, regional, and national regulations for hazardous chemical waste.[1]
References
Essential Guide to Handling Olomoucine: Safety, Operations, and Disposal
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds like Olomoucine, a potent cyclin-dependent kinase (CDK) inhibitor, is critical. This guide provides comprehensive, procedural information on personal protective equipment (PPE), operational plans, and disposal protocols to ensure laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is essential. Adherence to these recommendations is crucial, particularly when handling the compound in its solid, powdered form.
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles/Glasses | Wear chemical safety goggles or glasses conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[1][2] A face shield is recommended if splashing is possible.[3] |
| Hand Protection | Chemical-Resistant Gloves | Handle with nitrile gloves that are inspected prior to use.[2][3] Double-gloving provides additional protection.[3] Dispose of contaminated gloves properly.[2] |
| Body Protection | Protective Clothing/Lab Coat | Wear an appropriate protective lab coat or gown to prevent skin exposure.[1][3] A long-sleeved, disposable gown is recommended.[3] |
| Respiratory Protection | Respirator | Not required under normal use conditions with adequate ventilation.[1] Use a NIOSH-approved respirator if aerosolization is likely or when handling powder outside a fume hood.[3][4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound ensures both personnel safety and experimental accuracy.
1. Preparation and Weighing:
-
Handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid dust formation.[4]
-
Ensure all necessary PPE is worn before handling the compound.
-
Use appropriate tools for weighing and transferring the powder.
2. Solution Preparation:
-
This compound is soluble in solvents such as DMSO, DMF, and Ethanol (B145695).[5]
-
When preparing stock solutions, add the solvent slowly to the solid compound to avoid splashing.
-
For long-term storage, keep stock solutions at -20°C.[6]
3. Administration to Cell Cultures:
-
When treating cells, dilute the stock solution to the final desired concentration in the cell culture medium.
-
The optimal concentration is cell-line dependent; a dose-response experiment is often necessary to determine the IC50 for your specific cells.[6] Typical starting concentrations are in the low micromolar range (e.g., 1-10 µM).[6]
-
For experiments longer than 24-48 hours, consider replenishing the medium with fresh this compound, as it may degrade in culture medium over time.[6]
4. Spill and Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[2][4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[2][4]
-
In case of a spill: Avoid dust formation.[4] Ventilate the area. Carefully sweep or scoop up the spilled solid material and place it in a suitable, closed container for disposal.[4]
Inhibitory Activity of this compound
This compound is an ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs) and other kinases.[5][7] The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Kinase | IC50 Value (µM) |
| CDK1/cyclin B | 7 |
| Cdk2/cyclin A | 7 |
| Cdk2/cyclin E | 7 |
| CDK5/p35 | 3 |
| ERK1/p44 MAP Kinase | 25 |
Data sourced from multiple suppliers and publications.[5][7] Values may vary based on experimental conditions.
Key Experimental Protocols
Protocol 1: In Vitro CDK2/Cyclin A Inhibition Assay [8]
This protocol determines the inhibitory activity of this compound against CDK2/Cyclin A.
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2).
-
Dilute recombinant human CDK2/Cyclin A enzyme in the kinase assay buffer.
-
Prepare a suitable substrate, such as a histone H1 peptide, in the same buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
Add a small, fixed volume of the diluted this compound or DMSO (vehicle control) to the assay wells.
-
Add the enzyme and substrate solution to initiate the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a set duration (e.g., 15-30 minutes).
-
-
Detection and Analysis:
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate. This can be done using a radiometric assay with [γ-³²P]ATP or a non-radioactive method like a fluorescence-based assay.[8]
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Determining Optimal Incubation Time for Cell Cycle Arrest [6]
This protocol identifies the optimal duration of this compound treatment to induce G1 phase arrest in a specific cell line.
-
Cell Culture:
-
Seed cells in multiple plates at a density that allows for exponential growth throughout the experiment.
-
Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Treat the cells with a predetermined concentration of this compound (e.g., the IC50 for that cell line).
-
Include a vehicle-treated control (e.g., DMSO).
-
Incubate the cells for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Sample Preparation and Staining:
-
At each time point, harvest the cells by trypsinization.
-
Fix the cells in ice-cold 70% ethanol.
-
Stain the cells with a Propidium Iodide (PI) staining solution containing RNase A. Incubate in the dark for 30 minutes.
-
-
Flow Cytometry and Data Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases for each time point.
-
The optimal incubation time is the point with the maximum percentage of cells in G1, without a significant increase in the sub-G1 population, which indicates apoptosis.[6]
-
This compound's Impact on NF-κB Signaling
This compound has been shown to reduce inflammatory responses by inhibiting CDK activity, which in turn can lead to the down-regulation of the NF-κB signaling pathway.[9] This can occur through the reduced expression of the p65 subunit of NF-κB.[9]
Caption: this compound inhibits CDKs, leading to reduced NF-κB activation and pro-inflammatory gene expression.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
-
Unused Compound/Expired Stock: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[10] Do not discard down the drain or in regular trash. The container should be clearly labeled.
-
Contaminated Labware:
-
Sharps (needles, scalpels): Place in a designated sharps container for hazardous waste.[11]
-
Glassware: Rinse three times with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous liquid waste. After rinsing, the glassware can be washed for reuse or disposed of according to institutional guidelines for clean lab glass.[11]
-
Plasticware (pipette tips, tubes): Items lightly contaminated should be placed in a designated container for chemically contaminated solid waste.[10]
-
-
Liquid Waste:
-
Stock Solutions: Collect in a clearly labeled, sealed container for hazardous liquid chemical waste.[12] Do not mix with other waste streams unless compatibility is confirmed.[12]
-
Cell Culture Media: Media containing this compound should be treated as chemical waste. If it is also biohazardous, it must be decontaminated first (e.g., by adding bleach to a final concentration of 10% for 30 minutes) before being collected as chemical waste.[11] Always follow your institution's specific procedures for mixed chemical and biological waste.
-
References
- 1. fishersci.com [fishersci.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of cyclin‐dependent kinases by this compound and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. essex.ac.uk [essex.ac.uk]
- 11. research.columbia.edu [research.columbia.edu]
- 12. Waste Management in Biomedicum | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
